Cinnzeylanol
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHZPQAYPSOHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinnzeylanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62394-04-1 | |
| Record name | Cinnzeylanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
278 - 279 °C | |
| Record name | Cinnzeylanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cinnzeylanol: A Technical Guide to its Discovery, Isolation, and Characterization from Cinnamomum zeylanicum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cinnzeylanol, a polyhydroxylated pentacyclic diterpene discovered in the bark of the Ceylon cinnamon tree, Cinnamomum zeylanicum. The document details the initial discovery and subsequent isolation protocols, offering a step-by-step methodology for its extraction and purification. Furthermore, it consolidates the available quantitative data on the biological activity of this compound, with a particular focus on its demonstrated insecticidal properties. This guide also explores the current understanding of its mechanism of action and provides visualizations of the experimental workflow for its isolation and a hypothetical signaling pathway for its insecticidal effects. The information is presented to aid researchers and professionals in the fields of natural product chemistry, entomology, and drug development in their understanding and potential application of this bioactive compound.
Introduction
Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, is a spice with a long history of use in traditional medicine and culinary applications. Beyond its characteristic aroma and flavor, the bark of this plant is a rich source of a diverse array of bioactive compounds. Among these are the diterpenes this compound and its acetylated form, Cinnzeylanine.[1] First isolated from the bark of Cinnamomum zeylanicum, these compounds have garnered scientific interest due to their notable biological activities.[1] This guide focuses on this compound, providing a detailed account of its discovery, a replicable protocol for its isolation, and a summary of its known biological effects.
Discovery and Initial Characterization
This compound, along with Cinnzeylanine, was first isolated from the bark of Cinnamomum zeylanicum during a screening for insect-growth regulators from medicinal plants.[1] The structures of these complex polyhydroxylated pentacyclic diterpenes were determined through X-ray crystal analysis.[1]
Initial characterization of this compound was performed using various spectroscopic techniques, which are summarized in the table below.
| Property | Description |
| Molecular Formula | C₂₀H₃₂O₇ |
| Appearance | Crystalline solid |
| Spectroscopic Data | The infrared (IR) spectrum of this compound indicates the absence of a carbonyl function. The proton magnetic resonance (PMR) spectrum in pyridine-d₅ shows a signal for a methine proton bearing an oxygen function shifted to 3.76 (d, J= 10.0). |
Table 1: Physicochemical and Spectroscopic Properties of this compound.
Experimental Protocols: Isolation of this compound
The following protocol for the isolation of this compound from the powdered bark of Cinnamomum zeylanicum is based on the originally published method.[1] While the precise yield of this compound from this process is not explicitly documented in the available literature, this protocol provides a robust framework for its extraction and purification.
Extraction
-
Initial Extraction: Powdered bark of Cinnamomum zeylanicum is extracted with 80% aqueous acetone.
-
Concentration: The resulting extract is concentrated to remove the acetone.
-
Acidification and Initial Partitioning: The residual aqueous solution is acidified to pH 2 and subsequently washed with benzene to remove nonpolar constituents.
-
Ethyl Acetate Extraction: The acidified aqueous layer is then extracted with ethyl acetate.
-
Bicarbonate Wash: The ethyl acetate layer is washed with a saturated sodium bicarbonate solution to remove acidic compounds.
-
Evaporation: The washed ethyl acetate layer is evaporated to yield a residual oil containing a mixture of compounds, including this compound and Cinnzeylanine.
Chromatographic Separation
-
Silicic Acid Column Chromatography: The residual oil is subjected to silicic acid column chromatography.
-
Elution: The column is eluted with a benzene-ethyl acetate mixture. Cinnzeylanine is eluted with 60% benzene in ethyl acetate.
-
Preparative Thin-Layer Chromatography (TLC): The mother liquor remaining after the crystallization of Cinnzeylanine is further purified using preparative silicic acid TLC.
-
Final Isolation of this compound: The TLC plate is developed using an ethyl acetate-benzene (3:1) solvent system to yield crystalline this compound.
Biological Activity: Insecticidal Effects
The primary biological activity reported for this compound is its insecticidal effect, particularly against the larvae of the silkworm, Bombyx mori.[1]
| Parameter | Concentration | Effect |
| Larval Mortality | 16 ppm | Kills larvae of Bombyx mori when administered orally with an artificial diet. |
| Inhibition of Ecdysis | 2 - 4 ppm | Inhibits larval ecdysis in Bombyx mori. |
Table 2: Insecticidal Activity of this compound against Bombyx mori Larvae.[1]
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action and the specific signaling pathways modulated by this compound have not yet been fully elucidated in the scientific literature. However, its observed biological effect of inhibiting larval ecdysis suggests a potential interaction with the hormonal regulation of insect development, particularly the ecdysone signaling pathway. Ecdysone is a crucial steroid hormone in insects that controls molting and metamorphosis. Disruption of this pathway can lead to developmental arrest and mortality.
Further research, including molecular docking studies and in-vitro and in-vivo assays, is required to confirm the specific molecular targets of this compound and to delineate the signaling cascade it affects.
Conclusion and Future Directions
This compound, a diterpene isolated from Cinnamomum zeylanicum, demonstrates significant insecticidal activity. This technical guide has provided a detailed protocol for its isolation and a summary of its known biological effects. The lack of comprehensive data on its yield and specific molecular targets highlights critical areas for future research. Elucidating the precise mechanism of action of this compound could pave the way for the development of novel, nature-derived insecticides. Further studies should focus on optimizing the isolation protocol to improve yield, conducting detailed dose-response studies on a wider range of insect pests, and investigating its interaction with key insect signaling pathways. Such research will be invaluable for harnessing the full potential of this compound in agricultural and public health applications.
References
Cinnzeylanol: A Technical Guide to Its Natural Sources, Botanical Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnzeylanol is a cassane-type diterpenoid that has been isolated from Cinnamomum zeylanicum, commonly known as Ceylon cinnamon.[1] Diterpenoids are a class of natural products with diverse chemical structures and significant biological activities, making them of great interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural sources, botanical distribution, and analytical methodologies related to this compound, intended to support research and development efforts. While this compound has been identified as a constituent of Cinnamomum zeylanicum, precise quantitative data regarding its concentration in various parts of the plant and across different geographical locations remain limited in publicly available scientific literature.
Botanical Distribution and Natural Sources
This compound is primarily sourced from the bark and leaves of the Ceylon cinnamon tree, Cinnamomum zeylanicum (synonym Cinnamomum verum).[1] This species is indigenous to Sri Lanka, which remains the world's primary producer of true cinnamon. Beyond Sri Lanka, Cinnamomum zeylanicum is also cultivated in other tropical regions, including Southern India, Madagascar, and Tanzania. The distribution of this compound within the plant and potential variations in its concentration based on geographical origin, age of the plant, and cultivation practices have not been extensively documented.
Table 1: Natural Source and Botanical Distribution of this compound
| Parameter | Description |
| Primary Natural Source | Cinnamomum zeylanicum (Ceylon Cinnamon)[1] |
| Plant Parts Containing this compound | Bark, Leaves[1] |
| Primary Geographical Distribution | Sri Lanka |
| Regions of Cultivation | Southern India, Madagascar, Tanzania |
| Quantitative Data | Specific concentration of this compound in different plant tissues is not well-documented in available literature. |
Experimental Protocols
Sample Preparation
-
Grinding: Obtain dried bark of Cinnamomum zeylanicum. Grind the bark into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh approximately 10 g of the powdered bark.
-
Perform a Soxhlet extraction with methanol for 8 hours. Alternatively, macerate the powder in methanol (1:10 w/v) for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
-
Fractionation of Crude Extract
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive partitioning with n-hexane, chloroform, and ethyl acetate.
-
Collect each fraction and evaporate the solvent to dryness. Diterpenoids are typically expected to be present in the less polar fractions (n-hexane and chloroform).
-
Isolation by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Procedure:
-
Dissolve the n-hexane or chloroform fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the packed silica gel column.
-
Elute the column with the gradient mobile phase and collect fractions of 20-30 mL.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions containing compounds with similar TLC profiles.
-
Further purify the pooled fractions using preparative TLC or a second column chromatography step to isolate pure this compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system equipped with a UV or Diode Array Detector (DAD) and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the isolated compound or the enriched fraction and dissolve it in methanol.
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Monitor the elution at a suitable wavelength (to be determined by UV scan of the pure compound).
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Structural Elucidation
The structure of the isolated this compound can be confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
Signaling Pathways and Experimental Workflows
Hypothetical Biosynthetic Pathway of this compound
This compound is a cassane-type diterpenoid. While its specific biosynthetic pathway has not been fully elucidated, it is hypothesized to follow the general pathway for the biosynthesis of labdane-related diterpenoids, from which cassanes are derived. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP).
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Cinnzeylanol in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnzeylanol, a complex pentacyclic diterpenoid isolated from the bark of Cinnamomum zeylanicum, has garnered significant interest for its potential pharmacological activities. Despite its intricate structure and biological relevance, the biosynthetic pathway leading to this compound in plants remains largely unelucidated. This technical guide synthesizes the current understanding of diterpene biosynthesis to propose a putative pathway for this compound. It provides a comprehensive overview of the precursor synthesis, the likely enzymatic steps involving diterpene synthases and cytochrome P450 monooxygenases, and detailed experimental protocols for researchers aiming to unravel this uncharted metabolic route. This document serves as a foundational resource for stimulating further research into the biosynthesis of this promising natural product, with the ultimate goal of enabling its biotechnological production and supporting drug development efforts.
Introduction
Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, is a rich source of a diverse array of secondary metabolites, including the well-known phenylpropanoids that contribute to its characteristic aroma and flavor. Beyond these, the plant produces a variety of terpenoids, among which is the structurally unique pentacyclic diterpene, this compound.[1] Diterpenes (C20) are a large and diverse class of natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The complex architecture of this compound suggests a fascinating and intricate biosynthetic pathway, the understanding of which is paramount for its sustainable production and for harnessing its full therapeutic potential.
This whitepaper presents a putative biosynthetic pathway for this compound, constructed from the established principles of terpenoid metabolism in plants. It details the upstream pathways providing the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and postulates the subsequent cyclization and oxidation steps that likely lead to the final molecule. Furthermore, this guide provides detailed experimental workflows and methodologies to empower researchers to identify and characterize the specific enzymes involved in this pathway.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound, like all diterpenes, is proposed to occur in three main stages:
-
Upstream Pathway: Synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), via the methylerythritol phosphate (MEP) and/or the mevalonate (MVA) pathways.
-
Cyclization: Conversion of the linear GGPP into a complex cyclic diterpene scaffold by one or more diterpene synthases (diTPSs).
-
Post-Cyclization Modification: A series of oxidative modifications, primarily hydroxylation, catalyzed by cytochrome P450 monooxygenases (CYPs) to yield the final this compound structure.
Upstream: The MEP and MVA Pathways for GGPP Biosynthesis
Plants utilize two distinct pathways for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The MVA pathway is typically active in the cytosol and is primarily responsible for the biosynthesis of sterols, sesquiterpenes, and ubiquinone. The MEP pathway, located in the plastids, is generally the source of precursors for monoterpenes, diterpenes, and carotenoids. Given that diterpene biosynthesis predominantly occurs in the plastids, the MEP pathway is considered the primary source of GGPP for this compound synthesis.
GGPP is formed by the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by GGPP synthase (GGPPS).
Diagram of the Upstream Biosynthesis of Geranylgeranyl Pyrophosphate (GGPP)
Caption: Upstream biosynthesis of GGPP via the MEP and MVA pathways.
Cyclization: Formation of the Pentacyclic Diterpene Scaffold
This is the most speculative part of the this compound biosynthetic pathway. The conversion of the linear GGPP into a complex polycyclic structure is catalyzed by diterpene synthases (diTPSs). These enzymes are known for their ability to generate remarkable structural diversity from a single precursor. The formation of a pentacyclic structure like this compound likely involves a class I diTPS, or a combination of class II and class I diTPSs.
-
Class II diTPS: Initiates the cyclization of GGPP via protonation of the terminal double bond, leading to a bicyclic intermediate, typically copalyl diphosphate (CPP) or a related isomer.
-
Class I diTPS: Utilizes the diphosphate-containing intermediate from the class II diTPS, cleaves the diphosphate group to generate a carbocation, and then orchestrates a series of further cyclizations and rearrangements.
Given the structure of this compound, a plausible hypothesis is the formation of a labdane-related diphosphate intermediate by a class II diTPS, which is then further cyclized by a class I diTPS to form the pentacyclic core. The exact stereochemistry and ring junctions of the resulting hydrocarbon scaffold would be determined by the specific diTPSs involved.
Post-Cyclization Modification: The Role of Cytochrome P450s
The final stage in the biosynthesis of this compound involves the stereospecific hydroxylation of the diterpene hydrocarbon backbone. These oxidative modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes crucial for the generation of chemical diversity in plant secondary metabolism.[2][3][4][5]
While the specific CYPs involved in this compound biosynthesis are unknown, a study on the metabolism of anhydrocinnzeylanine, a related diterpenoid from Cinnamomum cassia, in human liver microsomes found that CYP3A4 was responsible for its oxidation and dehydrogenation.[6] This suggests that CYPs are indeed involved in the modification of this class of diterpenoids. In plants, it is hypothesized that a series of specific CYPs, likely from the CYP71 or CYP85 clans which are known to be involved in diterpene metabolism, catalyze the multiple hydroxylation steps required to convert the hydrocarbon precursor into this compound.
Diagram of the Putative this compound Biosynthesis Pathway
Caption: A putative pathway for the biosynthesis of this compound.
Quantitative Data
Currently, there is no publicly available quantitative data regarding the enzyme kinetics, metabolite concentrations, or gene expression levels specifically for the this compound biosynthetic pathway. The following tables are presented as templates for researchers to populate as data becomes available through the experimental protocols outlined in the subsequent section.
Table 1: Putative Enzyme Activities in this compound Biosynthesis
| Enzyme (Hypothetical) | Substrate | Product | Vmax (nmol/mg/s) | Km (µM) | Optimal pH | Optimal Temp (°C) |
| CzdiTPS1 | GGPP | Pentacyclic Scaffold | Data not available | Data not available | Data not available | Data not available |
| CzCYP1 | Pentacyclic Scaffold | Hydroxylated Intermediate 1 | Data not available | Data not available | Data not available | Data not available |
| CzCYP2 | Hydroxylated Intermediate 1 | Hydroxylated Intermediate 2 | Data not available | Data not available | Data not available | Data not available |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Metabolite Concentrations in C. zeylanicum Tissues
| Metabolite | Tissue (e.g., Bark, Leaf) | Concentration (µg/g fresh weight) | Developmental Stage |
| GGPP | Data not available | Data not available | Data not available |
| Pentacyclic Scaffold | Data not available | Data not available | Data not available |
| This compound | Bark | Data not available | Data not available |
Experimental Protocols
The following protocols provide a general framework for the identification and characterization of the enzymes involved in the this compound biosynthetic pathway.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate diTPS and CYP genes involved in this compound biosynthesis by comparing the transcriptomes of high- and low-Cinnzeylanol-producing tissues or developmental stages of C. zeylanicum.
Methodology:
-
Plant Material: Collect bark and leaf tissues from C. zeylanicum at different developmental stages. Quantify this compound content in each sample using HPLC or LC-MS to identify high- and low-producing samples.
-
RNA Extraction: Extract total RNA from the selected tissues using a plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).
-
Bioinformatic Analysis:
-
Perform de novo transcriptome assembly if a reference genome is not available.
-
Annotate the assembled transcripts using databases such as NCBI Nr, Swiss-Prot, and KEGG.
-
Identify transcripts encoding putative diTPSs and CYPs based on sequence homology and conserved domains.
-
Perform differential gene expression analysis between high- and low-Cinnzeylanol-producing samples to identify candidate genes that are upregulated in the high-producing samples.
-
Diagram of the Experimental Workflow for Gene Identification
Caption: Workflow for identifying candidate genes for this compound biosynthesis.
Protocol 2: Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of candidate diTPS and CYP genes identified in Protocol 1.
Methodology for diTPS:
-
Gene Cloning: Amplify the full-length coding sequences of candidate diTPS genes from C. zeylanicum cDNA and clone them into an E. coli expression vector.
-
Heterologous Expression: Transform the expression constructs into an E. coli strain engineered to produce GGPP.
-
Enzyme Assays:
-
Culture the transformed E. coli and induce protein expression.
-
Extract the diterpene products from the culture by solvent extraction (e.g., with hexane).
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene product.
-
Purify the recombinant diTPS protein and perform in vitro assays with GGPP as a substrate to confirm its activity and determine kinetic parameters.
-
Methodology for CYPs:
-
Gene Cloning and Expression: Clone the full-length coding sequences of candidate CYP genes into a yeast (e.g., Saccharomyces cerevisiae) expression vector, along with a cytochrome P450 reductase (CPR) from C. zeylanicum or a related species.
-
In Vivo Assays: Co-express the CYP and CPR in a yeast strain that is also engineered to produce the putative diterpene scaffold (the product of the characterized diTPS).
-
Metabolite Analysis: Extract the metabolites from the yeast culture and analyze by LC-MS or GC-MS to identify the hydroxylated products.
-
In Vitro Assays: Prepare microsomes from the recombinant yeast, and perform in vitro assays with the diterpene scaffold substrate and NADPH. Analyze the products by LC-MS to confirm CYP activity and determine enzyme kinetics.
Conclusion and Future Outlook
The biosynthesis of this compound in Cinnamomum zeylanicum represents a compelling area of research with significant implications for natural product chemistry and biotechnology. This technical guide has outlined a putative pathway based on our current understanding of diterpene biosynthesis and has provided a roadmap for its elucidation. The identification and characterization of the specific diTPSs and CYPs involved in this pathway will not only provide fundamental insights into the generation of chemical diversity in the Cinnamomum genus but will also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound. Such advancements will be instrumental in facilitating the further investigation of its pharmacological properties and its potential development as a therapeutic agent. The journey to fully map the this compound biosynthetic pathway is just beginning, and it promises to be a rewarding endeavor for the scientific community.
References
- 1. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Cinnzeylanol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnzeylanol, a polyhydroxylated pentacyclic diterpene isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum), has garnered interest for its notable biological activities, including insecticidal and antimicrobial properties. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, compiling available data from seminal studies. The structural elucidation, primarily achieved through X-ray crystallography and NMR spectroscopy, is discussed in detail. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.
Chemical Structure and Properties
This compound is a complex diterpenoid with the molecular formula C₂₀H₃₂O₇, corresponding to a molecular weight of 384.5 g/mol .[1] The molecule possesses a rigid pentacyclic cage-like structure, a feature common to ryanodane-type diterpenes.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 62394-04-1 | [1] |
| Molecular Formula | C₂₀H₃₂O₇ | [1] |
| Molecular Weight | 384.5 g/mol | [1] |
| Melting Point | 186.2 °C | [1] |
| Appearance | Crystalline solid | Inferred from isolation descriptions |
Table 1: Physicochemical Properties of this compound
Stereochemistry and Absolute Configuration
The stereochemistry of this compound is complex, featuring multiple stereocenters. The relative stereochemistry was primarily established through single-crystal X-ray diffraction analysis. While the original publications detailing the absolute configuration were not fully accessible, related studies on similar ryanodane diterpenes suggest a specific absolute stereochemistry. It is crucial to consult the primary literature for a definitive assignment of the absolute configuration.
Structural Elucidation: A Methodological Overview
The determination of the intricate structure of this compound involved a combination of spectroscopic techniques and chemical reactions. The logical workflow for its structural elucidation is depicted below.
References
Unveiling the Spectroscopic Signature of Cinnzeylanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cinnzeylanol, a diterpenoid isolated from the bark of Cinnamomum zeylanicum. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data and the experimental protocols for its acquisition.
Executive Summary
This compound, with the chemical formula C₂₀H₃₂O₇ and a molecular weight of 384.5 g/mol , was first isolated and structurally elucidated by Isogai et al. in 1977.[1][2] Its complex polycyclic structure has been a subject of interest for its potential biological activities. This guide consolidates the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and further investigation.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 0.88 | d | 6.0 | -CH₃ |
| 1.01 | d | 6.0 | -CH₃ |
| 1.10 | s | -CH₃ | |
| 1.25 | s | -CH₃ | |
| 3.89 | d | 2.0 | H-2 |
| 4.38 | d | 2.0 | H-3 |
Note: The complete ¹H NMR data was not fully detailed in the original publication. The data presented is based on the available information.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in the reviewed literature. |
To date, a complete, published ¹³C NMR spectrum for this compound has not been identified in the surveyed literature.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 | O-H (hydroxyl groups) |
The IR spectrum of this compound is characterized by a strong absorption band indicating the presence of multiple hydroxyl groups.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| Data not available in the reviewed literature. |
Specific mass spectral data for the parent compound this compound, including its molecular ion peak and fragmentation pattern, were not available in the primary literature reviewed.
Experimental Protocols
The following protocols are based on the methodologies described in the original isolation and characterization of this compound.[1][2]
Isolation of this compound
-
Extraction: Powdered bark of Cinnamomum zeylanicum was extracted with 80% aqueous acetone. The extract was concentrated to an aqueous solution.
-
Acid-Base Partitioning: The aqueous solution was acidified to pH 2 and washed with benzene. The acidic aqueous layer was then extracted with ethyl acetate. The ethyl acetate layer was washed with a saturated sodium bicarbonate solution.
-
Chromatography: The resulting neutral ethyl acetate fraction was subjected to silicic acid column chromatography, eluting with a benzene-ethyl acetate solvent system. This compound was obtained from the fractions eluted with benzene-ethyl acetate (2:3).
-
Purification: Final purification was achieved by preparative thin-layer chromatography (TLC) on silica gel, developing with benzene-ethyl acetate (1:2).
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a JASCO IR-S spectrophotometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were measured with a JEOL-MH-100 spectrometer (100 MHz) in deuterated pyridine (C₅D₅N) with tetramethylsilane (TMS) as the internal standard.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: General workflow for the isolation and structural elucidation of this compound.
Conclusion
This technical guide consolidates the currently available spectroscopic data for this compound. While foundational ¹H NMR and IR data have been established, a significant gap exists in the literature concerning its ¹³C NMR and detailed mass spectrometry data. Further research is warranted to fully characterize this complex natural product, which will be invaluable for its potential applications in drug discovery and development. The provided experimental protocols offer a starting point for researchers aiming to re-isolate or synthesize this compound for further study.
References
Cinnzeylanol: A Technical Guide to its Crystal Structure and X-ray Diffraction Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnzeylanol, a polyhydroxylated pentacyclic diterpene isolated from the bark of Cinnamonum zeylanicum, has garnered significant interest within the scientific community. Its complex molecular architecture and potential biological activities make it a compelling subject for crystallographic studies and a promising candidate for drug development. This technical guide provides an in-depth overview of the crystal structure of this compound, the methodologies employed in its X-ray diffraction analysis, and the implications of its structure on its biological function, particularly its interaction with key signaling pathways.
While the seminal 1976 publication by Isogai et al. reported the determination of this compound's structure by X-ray crystal analysis, the specific quantitative crystallographic data from this primary source is not readily accessible in publicly available databases.[1] Therefore, this guide will provide a comprehensive overview based on the available information, including a general protocol for such an analysis and a detailed exploration of this compound's biological context.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and formulation in research and development settings.
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₇ |
| Molecular Weight | 384.46 g/mol |
| CAS Number | 62394-04-1 |
| Appearance | White crystalline solid |
| Source | Bark of Cinnamonum zeylanicum |
X-ray Diffraction Analysis: Experimental Protocol
The determination of the crystal structure of a natural product like this compound through single-crystal X-ray diffraction is a meticulous process. The following is a detailed, generalized experimental protocol that would be employed for such an analysis.
1. Crystallization:
-
Objective: To obtain single crystals of this compound of suitable size and quality for X-ray diffraction.
-
Methodology:
-
Purified this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to achieve a supersaturated solution.
-
Slow evaporation of the solvent at a constant temperature is a common technique. This allows for the gradual formation of well-ordered crystals.
-
Vapor diffusion is another widely used method, where a solution of this compound is allowed to equilibrate with a vapor of a precipitant solvent.
-
The crystals are carefully harvested once they reach an appropriate size (typically 0.1-0.3 mm in each dimension).
-
2. Data Collection:
-
Objective: To collect a complete set of diffraction data from the crystal.
-
Methodology:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
The diffractometer rotates the crystal through a series of angles while it is irradiated with X-rays.
-
The detector collects the diffraction pattern, which consists of a series of spots of varying intensities.
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and determine the arrangement of atoms in the crystal lattice.
-
Methodology:
-
The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group.
-
The intensities of the diffraction spots are integrated.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions are identified from the electron density map.
-
4. Structure Refinement:
-
Objective: To refine the atomic coordinates and other parameters to obtain a final, accurate crystal structure.
-
Methodology:
-
The initial structural model is refined against the experimental diffraction data using least-squares methods.
-
Anisotropic displacement parameters for non-hydrogen atoms are refined.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).
-
This compound and Its Impact on Cellular Signaling Pathways
The biological activity of this compound and related compounds from cinnamon is intrinsically linked to their three-dimensional structure, which allows them to interact with specific molecular targets within cells. Research has indicated that compounds from Cinnamomum zeylanicum can modulate key signaling pathways involved in inflammation and cell proliferation, such as the PI3K/Akt and NF-κB pathways.[2][3][4]
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancer.
The inhibitory effects of cinnamon-derived compounds on these pathways are of significant interest for drug development. The diagram below illustrates the putative points of intervention.
Conclusion
The determination of the precise three-dimensional structure of this compound through X-ray crystallography is fundamental to understanding its biological activity and for its potential development as a therapeutic agent. While the specific crystallographic data from the original study remains elusive in public domains, the established knowledge of its complex pentacyclic diterpene structure provides a strong basis for further investigation. The demonstrated ability of related compounds to interfere with pro-inflammatory and pro-survival signaling pathways like PI3K/Akt and NF-κB highlights the therapeutic potential of this compound. Future research should focus on re-determining and refining the crystal structure of this compound and conducting detailed structure-activity relationship studies to design and synthesize more potent and selective analogs for therapeutic applications.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]
- 3. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Bioactivity Screening of Cinnzeylanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cinnzeylanol, a pentacyclic diterpene found in the bark and leaves of Cinnamomum zeylanicum, is a constituent of an herbal medicine with a long history of traditional use. While extracts of Cinnamomum zeylanicum have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, a comprehensive preliminary bioactivity screening of isolated this compound is not extensively documented in publicly available scientific literature. This technical guide synthesizes the current understanding of the bioactivity of Cinnamomum zeylanicum extracts, which provides a foundational context for the potential therapeutic applications of its constituents, including this compound. Due to the limited availability of specific quantitative data for isolated this compound, this document will focus on the bioactivities of the whole extract, with the acknowledgment that the precise contribution of this compound to these effects remains an area for further investigation.
Introduction to this compound
This compound is a naturally occurring diterpenoid compound isolated from Cinnamomum zeylanicum, commonly known as Ceylon cinnamon.[1] As a minor constituent of cinnamon's complex chemical profile, its individual biological activities have not been as extensively studied as those of more abundant components like cinnamaldehyde and eugenol. This guide aims to provide a detailed overview of the known bioactivities associated with cinnamon extracts, which may be partly attributable to this compound, and to outline the experimental methodologies typically employed in such screenings.
Bioactivity Screening of Cinnamomum zeylanicum Extracts
The following sections detail the reported bioactivities of Cinnamomum zeylanicum extracts. It is important to note that these activities are the result of the synergistic or individual effects of the various phytochemicals present in the extract, and the specific contribution of this compound has not been definitively isolated.
Antimicrobial Activity
Extracts of Cinnamomum zeylanicum have demonstrated significant antimicrobial properties against a broad spectrum of pathogens.[2][3] The primary mechanism of action is believed to involve the disruption of microbial cell walls and the inhibition of protein and nucleic acid synthesis.[2]
Table 1: Antimicrobial Activity of Cinnamomum zeylanicum Essential Oil
| Microorganism | MIC (μl/mL) | Reference |
| Bacillus subtilis | 3.3 | [4] |
| Staphylococcus aureus | 3.3 | [4] |
| Escherichia coli | 10 | [4] |
| Candida albicans | 3.3 | [4] |
Note: MIC (Minimum Inhibitory Concentration) values are for the essential oil and not isolated this compound.
Anti-inflammatory Activity
Cinnamon extracts have been shown to possess anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.[5][6]
Antioxidant Activity
The antioxidant capacity of Cinnamomum zeylanicum extracts is well-documented and is attributed to their ability to scavenge free radicals.[7]
Table 2: Antioxidant Activity of Cinnamomum zeylanicum Essential Oil
| Assay | IC50 (mg/mL) | Reference |
| DPPH Radical Scavenging | 2.3 | [4] |
Note: IC50 (half maximal inhibitory concentration) value is for the essential oil and not isolated this compound.
Anticancer Activity
Preliminary studies suggest that cinnamon extracts may exhibit cytotoxic effects against various cancer cell lines.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the bioactivity screening of natural products. These protocols are general and would require optimization for the specific testing of isolated this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A solution of DPPH in methanol is prepared to a specific concentration, resulting in a deep violet color.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance of the test samples compared to a control. The IC50 value is then determined.
Signaling Pathways Modulated by Cinnamomum zeylanicum Constituents
While specific signaling pathway modulation by isolated this compound is not well-defined, studies on cinnamon extracts and their major components have implicated several key pathways in their biological effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some studies suggest that cinnamon constituents can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in various cellular processes, including inflammation and cell proliferation. There is evidence that components of cinnamon may modulate MAPK signaling.
Conclusion and Future Directions
While the preliminary bioactivity screening of Cinnamomum zeylanicum extracts reveals a promising spectrum of therapeutic properties, the specific role of this compound in these activities remains largely uncharacterized. The lack of quantitative data for the isolated compound highlights a significant gap in the current research landscape.
Future research should focus on the isolation and purification of this compound in sufficient quantities to enable comprehensive bioactivity screening. Detailed in vitro and in vivo studies are required to elucidate its specific antimicrobial, anti-inflammatory, antioxidant, and anticancer activities, including the determination of IC50 and MIC values. Furthermore, mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by this compound. This will provide a clearer understanding of its therapeutic potential and pave the way for its possible development as a novel pharmacological agent.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 3. In Vitro Effect of Cinnamomum zeylanicum Blume Essential Oil on Candida spp. Involved in Oral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal properties of ‘true’ cinnamon (Cinnamomum zeylanicum): a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical, structural characterization and in-vitro evaluation of antioxidant, antibacterial, cytotoxic, and antidiabetic activities of nanosuspensions of Cinnamomum zeylanicum bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biochemical, structural characterization and in-vitro evaluation of antioxidant, antibacterial, cytotoxic, and antidiabetic activities of nanosuspensions of Cinnamomum zeylanicum bark extract [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of Cinnzeylanol and other structurally related diterpenes isolated from the genus Cinnamomum. It covers their isolation, structural characterization, and known biological activities, with a focus on providing quantitative data and detailed experimental insights to support further research and development.
Introduction
This compound is a polyhydroxylated pentacyclic diterpene first isolated from the bark of Cinnamomum zeylanicum (Ceylon cinnamon). Structurally, it belongs to the ryanodane class of diterpenes, which are known for their complex carbon skeletons and diverse biological activities. This compound, along with its acetylated derivative Cinnzeylanine and other related diterpenes like the Cinncassiols, has garnered interest for its potential pharmacological applications, particularly its insecticidal and antimicrobial properties. This review synthesizes the current knowledge on these compounds to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Isolation and Structural Elucidation
This compound and its related diterpenes are primarily isolated from the bark of Cinnamomum species, most notably C. zeylanicum and C. cassia. The isolation process typically involves solvent extraction of the dried bark followed by extensive chromatographic purification.
General Experimental Protocol for Isolation
While specific protocols for this compound are not exhaustively detailed in all literature, a general methodology can be compiled from various studies on related diterpenes from Cinnamomum.
Experimental Workflow for Isolation of Diterpenes from Cinnamomum Bark
Caption: General workflow for the isolation of diterpenes from Cinnamomum bark.
Detailed Methodologies:
-
Extraction: The powdered bark of Cinnamomum is typically extracted with methanol or ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diterpenes are often enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to yield several sub-fractions.
-
Further Purification: The diterpene-containing sub-fractions are further purified using a combination of techniques, including Sephadex LH-20 column chromatography and preparative reversed-phase high-performance liquid chromatography (RP-HPLC), to afford pure compounds.
Structural Characterization
The structures of this compound and related diterpenes have been elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complex carbon skeleton and the stereochemistry of these molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Fragmentation patterns observed in MS/MS spectra provide additional structural information.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of these complex molecules.
Quantitative Data on this compound and Related Diterpenes
Quantitative data for this compound is limited in the publicly available literature. However, data for related compounds and extracts provide valuable insights into their potential bioactivities.
Table 1: Spectroscopic Data for this compound
| Data Type | Values |
| Molecular Formula | C₂₀H₃₂O₇ |
| Molecular Weight | 384.46 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | Complex multiplets, specific assignments require dedicated 2D NMR analysis. |
| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to 20 carbons, including hydroxylated methines and quaternary carbons. |
Table 2: Bioactivity Data of Cinnamon Extracts and Related Compounds
| Compound/Extract | Bioactivity | Assay | Result (IC₅₀/MIC) | Reference |
| Cinnzeylanine & this compound | Insecticidal | Oral administration to Bombyx mori larvae | Lethal at 16 ppm, inhibits ecdysis at 2-4 ppm | [1][2] |
| Cinnamon Essential Oil | Antimicrobial | Broth microdilution | MIC: 7.37-29.50 µg/mL against various bacteria and fungi | [3] |
| trans-Cinnamaldehyde | Antimicrobial | Broth microdilution | MIC: 31.2-125.0 µg/mL against pathogenic bacteria | [4] |
| Cinnamon Extract | Anti-inflammatory | IL-8 secretion in THP-1 monocytes | Significant reduction of LPS-induced IL-8 secretion | [5] |
| Cinnamaldehyde | Anti-cancer | MTT assay on oral cancer cells | Dose-dependent inhibition of cell proliferation | [6] |
Biological Activities and Signaling Pathways
While research specifically on this compound's mechanism of action is nascent, studies on cinnamon extracts and their major constituents suggest potential involvement in key cellular signaling pathways.
Antimicrobial and Insecticidal Activity
The primary reported biological activities of this compound and Cinnzeylanine are their insecticidal effects.[1][2] The broader antimicrobial activity of cinnamon extracts is well-documented and is largely attributed to cinnamaldehyde and eugenol, which act by disrupting microbial cell membranes and inhibiting essential enzymes.
Anti-inflammatory and Anti-cancer Effects
Cinnamon extracts have been shown to possess anti-inflammatory and anti-cancer properties. These effects are often linked to the modulation of critical signaling pathways.
Signaling Pathways Potentially Modulated by Cinnamomum Diterpenes
References
- 1. [PDF] Diterpenoids with Immunosuppressive Activities from Cinnamomum cassia. | Semantic Scholar [semanticscholar.org]
- 2. Three new compounds from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Phytochemical Analysis and Evaluation of Antioxidant, Antimicrobial, Cytotoxic, and Immunomodulatory Activities of Commercial Cinnamon Bark Essential Oil (Cinnamomum zeylanicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the High-Yield Extraction and Purification of Cinnzeylanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnzeylanol, a diterpenoid isolated from the bark of Cinnamomum zeylanicum, has garnered interest for its potential biological activities.[1][2] These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound. Due to the limited availability of specific high-yield protocols for this compound, this document outlines a generalized approach based on established phytochemical techniques for the isolation of diterpenes from plant materials. The protocols provided are intended to serve as a foundational guide for researchers to develop a more optimized and specific high-yield process. Additionally, potential signaling pathways that may be modulated by cinnamon extracts, and by extension potentially this compound, are discussed and visualized.
Introduction to this compound
This compound is a complex diterpene that was first isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum).[2] Diterpenes are a class of natural products with a wide range of biological activities, and as such, this compound is a compound of interest for further investigation in drug discovery and development. The primary challenge in studying this compound lies in its efficient extraction and purification from the complex matrix of cinnamon bark, which is rich in essential oils, phenolic compounds, and other secondary metabolites.[1][3]
Extraction of this compound: A Generalized Approach
While specific high-yield extraction data for this compound is scarce in publicly available literature, a general strategy for the extraction of non-volatile diterpenes from plant material can be adapted. This typically involves a multi-step process beginning with solvent extraction to create a crude extract, followed by fractionation to separate compounds based on polarity.
Recommended Extraction Methods
Several extraction methods can be employed to obtain a crude extract from cinnamon bark. The choice of method will influence the initial yield and the profile of co-extracted compounds.
-
Soxhlet Extraction: A continuous extraction method that offers high efficiency. However, the prolonged exposure to heat may degrade thermolabile compounds.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
-
Superheated Water Extraction (SHWE): An environmentally friendly method using water at high temperatures and pressures. This technique can be effective for a range of compounds.
-
Maceration: A simple technique involving soaking the plant material in a solvent at room temperature. While less efficient, it avoids heat-related degradation.
Quantitative Data on Cinnamon Bark Extraction
The following table summarizes the percentage yields of various extracts from Cinnamomum zeylanicum bark using different solvents. It is important to note that these yields represent the total extractable matter and not the specific yield of this compound.
| Extraction Method | Solvent | Plant Part | Yield (%) | Reference |
| Maceration | Methanol | Bark | Not Specified | [4] |
| Maceration | 96% Ethanol | Bark | Not Specified | [4] |
| Maceration | Petroleum Ether | Bark | Not Specified | [4] |
| Maceration | Chloroform | Bark | Not Specified | [4] |
| Subcritical Extraction | n-butane | Bark | 1.56 - 3.45 | [5] |
| Subcritical Extraction | Ethanol | Bark | 8.45 - 13.57 | [5] |
Experimental Protocols
Protocol 1: General Extraction of Diterpenes from Cinnamon Bark
This protocol describes a general method for obtaining a diterpene-enriched fraction from cinnamon bark.
Materials:
-
Dried and powdered Cinnamomum zeylanicum bark
-
Methanol (analytical grade)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Deionized water
-
Rotary evaporator
-
Soxhlet apparatus or ultrasonic bath
-
Filter paper
Procedure:
-
Extraction:
-
Place 100 g of dried, powdered cinnamon bark into a cellulose thimble.
-
Extract the powder with methanol using a Soxhlet apparatus for 8-12 hours. Alternatively, perform ultrasonic-assisted extraction with methanol (3 x 500 mL, 30 min each).
-
Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude methanol extract in 500 mL of a methanol-water mixture (9:1 v/v).
-
Perform liquid-liquid partitioning by sequentially extracting the suspension with:
-
Hexane (3 x 300 mL) to remove non-polar compounds like fats and some essential oils.
-
Ethyl acetate (3 x 300 mL) to extract compounds of intermediate polarity, which is likely to include diterpenes like this compound.
-
-
Collect the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction using a rotary evaporator to yield the diterpene-enriched fraction.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a general chromatographic approach for the purification of this compound from the enriched fraction.
Materials:
-
Diterpene-enriched fraction from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Wash the column with hexane until the bed is stable.
-
-
Sample Loading:
-
Dissolve the dried diterpene-enriched fraction in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution). For example:
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
-
...and so on, up to 100% ethyl acetate, followed by a methanol wash.
-
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Visualize the spots under a UV lamp (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions containing the compound of interest (based on Rf value).
-
-
Further Purification (if necessary):
-
The pooled fractions may require further purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase to achieve high purity.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Potential Signaling Pathway
While the direct signaling targets of this compound are not well-defined, studies on cinnamon extracts and their primary bioactive component, cinnamaldehyde, have shown modulation of key cellular pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation, survival, and metabolism.[3]
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemistry, biogenesis, and biological activities of Cinnamomum zeylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical compound identification and antibacterial activity evaluation of cinnamon extracts obtained by subcritical n‐butane and ethanol extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Major Bioactive Compounds in Cinnamon Extracts (Cinnzeylanol)
This document provides detailed application notes and protocols for the quantitative analysis of the major bioactive components found in cinnamon extracts, often referred to by trade names such as Cinnzeylanol. The primary active constituents responsible for the characteristic aroma and biological activity of cinnamon are cinnamaldehyde and eugenol.[1] Therefore, the following methods focus on the quantification of these key compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
These protocols are intended for researchers, scientists, and professionals in drug development involved in the quality control and standardization of cinnamon-based products.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantification of cinnamaldehyde and other phenolic compounds in cinnamon extracts due to its high sensitivity and selectivity.[2][3]
Application Note: HPLC Quantification of Cinnamaldehyde
This method describes the reversed-phase HPLC analysis of cinnamaldehyde in cinnamon extracts. The described method is validated for its selectivity, linearity, accuracy, and precision.[2]
Table 1: HPLC Method Parameters and Performance Data for Cinnamaldehyde Quantification
| Parameter | Value |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.04% Acetic Acid in Water (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 29°C[2] |
| Detection | Photodiode Array (PDA) Detector at 280 nm[2] |
| Retention Time | Approximately 7.21 minutes[4] |
| **Linearity (R²) ** | > 0.999[3] |
| Limit of Detection (LOD) | 0.062 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 0.19 µg/mL[4][5] |
| Accuracy (% Recovery) | 98.74% - 101.95%[2] |
| Precision (%RSD) | < 2%[4][5] |
Experimental Protocol: HPLC Quantification
1. Sample Preparation:
-
Accurately weigh a known amount of the cinnamon extract (e.g., this compound).
-
Dissolve the extract in a suitable solvent, such as methanol or ethanol, to a known concentration (e.g., 1 mg/mL).[6]
-
Sonication may be used to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Standard Preparation:
-
Prepare a stock solution of cinnamaldehyde standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected range of the samples.
3. HPLC Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the cinnamaldehyde peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of cinnamaldehyde in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing the essential oil components of cinnamon.[7][8]
Application Note: GC-MS Quantification of Cinnamaldehyde and Other Volatiles
This method details the GC-MS analysis for the identification and quantification of cinnamaldehyde and other volatile compounds in the essential oil fraction of cinnamon extracts.
Table 2: GC-MS Method Parameters for Cinnamon Volatiles Analysis
| Parameter | Value |
| Column | HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[9][10] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C[11] |
| Split Ratio | 30:1 |
| Oven Temperature Program | Initial temp 40°C for 5 min, ramp at 3°C/min to 260°C, hold for 10 min, then ramp at 10°C/min to 280°C, hold for 2 min. |
| Mass Spectrometer | Electron Impact (EI) ionization at 70 eV[9][10] |
| Ion Source Temperature | 280°C[11] |
| Mass Range | m/z 40-550 |
Experimental Protocol: GC-MS Quantification
1. Sample Preparation (Essential Oil Extraction):
-
For solid extracts, perform steam distillation or solvent extraction (e.g., with methanol) to isolate the volatile components.[6][9]
-
Dilute the extracted essential oil in a suitable solvent like methanol or hexane.
2. Standard Preparation:
-
Prepare a stock solution of cinnamaldehyde standard in the same solvent used for the sample.
-
Create a series of calibration standards by serial dilution.
3. GC-MS Analysis:
-
Configure the GC-MS system with the parameters listed in Table 2.
-
Inject the standards to build a calibration curve.
-
Inject the prepared sample.
-
Identify cinnamaldehyde and other compounds in the sample by comparing their retention times and mass spectra with those of the standards and reference libraries (e.g., NIST).
-
Quantify the concentration of cinnamaldehyde and other target compounds using the calibration curve.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical protocols for both HPLC and GC-MS methods.
Caption: HPLC analysis workflow for this compound quantification.
Caption: GC-MS analysis workflow for this compound volatiles.
References
- 1. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 2. jmpas.com [jmpas.com]
- 3. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 7. View of GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 8. Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmp.ir [jmp.ir]
- 10. researchgate.net [researchgate.net]
- 11. florajournal.com [florajournal.com]
In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of Cinnzeylanol, a compound derived from Cinnamomum zeylanicum, utilizing two standard colorimetric assays: the MTT assay for cell viability and the LDH assay for cytotoxicity. Detailed experimental protocols and data interpretation guidelines are included to facilitate the evaluation of this compound's potential as a therapeutic agent.
Introduction to this compound and Cytotoxicity Testing
This compound, a natural compound isolated from Cinnamomum zeylanicum, has garnered interest for its potential pharmacological activities. Preliminary studies on extracts of Cinnamomum zeylanicum and its primary bioactive component, cinnamaldehyde, have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4][5][6][7] In vitro cytotoxicity assays are fundamental tools in the initial screening and characterization of such compounds. They provide crucial information on the dose-dependent effects on cell viability and proliferation, helping to determine the therapeutic window and potential mechanisms of action.
The two most common and reliable methods for assessing in vitro cytotoxicity are the MTT and LDH assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells, while the LDH (Lactate Dehydrogenase) assay quantifies the release of a cytosolic enzyme from damaged cells, indicating a loss of membrane integrity.
Data Summary: Cytotoxicity of Cinnamomum zeylanicum Extracts and Cinnamaldehyde
The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various studies on Cinnamomum zeylanicum extracts and cinnamaldehyde in different cell lines. This data serves as a reference for the expected cytotoxic potential of compounds derived from this plant, such as this compound.
| Compound/Extract | Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| C. zeylanicum Essential Oil | 5RP7 (ras-active fibroblasts) | MTT | Not Specified | < 20 µg/mL | [1] |
| C. zeylanicum Essential Oil | F2408 (normal fibroblasts) | MTT | Not Specified | < 20 µg/mL | [1] |
| C. zeylanicum Bark Essential Oil | HCT116 (colorectal cancer) | MTT | 48 hours | 1.18 µg/mL | [2] |
| Aqueous C. zeylanicum Bark Extract | Various cancer cell lines | MTT | Not Specified | More cytotoxic than commercial cinnamaldehyde at similar concentrations | [3] |
| C. zeylanicum Soxhlet Extract | MCF-7 (breast cancer) | MTT | 24 hours | 58 µg/mL | [4] |
| C. zeylanicum Soxhlet Extract | MCF-7 (breast cancer) | MTT | 48 hours | 140 µg/mL | [4] |
| C. zeylanicum Water Extract | MCF-7 (breast cancer) | MTT | 24 hours | 9 mg/mL | [4] |
| C. zeylanicum Water Extract | MCF-7 (breast cancer) | MTT | 48 hours | 4.8 mg/mL | [4] |
| C. zeylanicum Ethanolic Leaf Extract | MCF-7 (breast cancer) | SRB | 48 hours | GI50: 144.84 µg/mL, LC50: 355.44 µg/mL | [8] |
| C. zeylanicum Ethanolic Leaf Extract | HepG2 (liver cancer) | SRB | 48 hours | GI50: 269.00 µg/mL, LC50: 717.71 µg/mL | [8] |
| C. zeylanicum Ethanolic Leaf Extract | AN3CA (endometrial cancer) | SRB | 48 hours | GI50: 189.21 µg/mL, LC50: 455.21 µg/mL | [8] |
| Cinnamaldehyde | SCC-9 (oral cancer) | MTT | 24 hours | 120 µM | [5] |
| Cinnamaldehyde | SCC-9 (oral cancer) | MTT | 48 hours | 40 µM | [5] |
| Cinnamaldehyde | SCC-9 (oral cancer) | MTT | 72 hours | 35 µM | [5] |
| Cinnamaldehyde | SCC-25 (oral cancer) | MTT | 24 hours | 250 µM | [5] |
| Cinnamaldehyde | SCC-25 (oral cancer) | MTT | 48 hours | 45 µM | [5] |
| Cinnamaldehyde | SCC-25 (oral cancer) | MTT | 72 hours | 37 µM | [5] |
Experimental Protocols
MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
LDH Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the surrounding culture medium. The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
This compound (or test compound)
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis solution)
-
Cell culture medium
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol (Steps 1 and 2).
-
It is crucial to include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (or 1% Triton X-100) for 45 minutes before the assay.
-
Background Control: Culture medium without cells.
-
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] x 100
-
Signaling Pathways Modulated by Cinnamomum zeylanicum Compounds
Studies on cinnamon extracts and cinnamaldehyde suggest that their cytotoxic and anti-proliferative effects are mediated through the modulation of several key signaling pathways involved in cancer cell survival, proliferation, and apoptosis.[6][9][10][11] Understanding these pathways can provide insights into the potential mechanism of action of this compound.
1. PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[10] Dysregulation of this pathway is a common feature in many cancers. Cinnamaldehyde has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to a decrease in the expression of downstream targets like VEGF, COX-2, and Bcl-2, which are involved in angiogenesis, inflammation, and apoptosis inhibition, respectively.[6][10]
2. NF-κB Signaling Pathway:
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[11] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to apoptosis. Cinnamon extracts have been demonstrated to inhibit the activation of NF-κB, leading to the downregulation of its anti-apoptotic target genes, such as Bcl-2 and survivin, thereby promoting apoptosis in cancer cells.[11]
By employing the detailed protocols for MTT and LDH assays and considering the potential modulation of key signaling pathways, researchers can effectively evaluate the in vitro cytotoxicity of this compound and lay the groundwork for further preclinical development.
References
- 1. Composition, antimicrobial activity and in vitro cytotoxicity of essential oil from Cinnamomum zeylanicum Blume (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]
- 6. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Phytochemical Analysis and Evaluation of Antioxidant, Antimicrobial, Cytotoxic, and Immunomodulatory Activities of Commercial Cinnamon Bark Essential Oil (Cinnamomum zeylanicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory, cytotoxicity and antilipidemic properties: novel bioactivities of true cinnamon (Cinnamomum zeylanicum Blume) leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinnamon extract induces tumor cell death through inhibition of NFκB and AP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Activity Assays of Cinnamomum zeylanicum Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinnamomum zeylanicum, commonly known as Ceylon cinnamon, has been traditionally used for its medicinal properties, including its anti-inflammatory effects. While the specific compound "Cinnzeylanol" is not extensively documented in scientific literature, various extracts and major constituents of Cinnamomum zeylanicum, such as cinnamaldehyde, have demonstrated significant anti-inflammatory activity. These application notes provide detailed protocols for key in vitro and in vivo assays to evaluate the anti-inflammatory potential of cinnamon-derived compounds. The assays described herein focus on the inhibition of key inflammatory mediators and pathways, such as nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the cyclooxygenase (COX) enzymes, as well as a widely used in vivo model of acute inflammation.
In Vitro Anti-inflammatory Assays
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS). This assay measures the ability of a test compound to inhibit LPS-induced NO production, typically by quantifying the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Quantitative Data Summary:
| Compound/Extract | Cell Line | IC50 for NO Inhibition | Reference |
| trans-Cinnamaldehyde | RAW 264.7 | 81.5% inhibition at 1.0 µg/µL | [1] |
| trans-Cinnamaldehyde | RAW 264.7 | 71.7% inhibition at 0.5 µg/µL | [1] |
| trans-Cinnamaldehyde | RAW 264.7 | 41.2% inhibition at 0.1 µg/µL | [1] |
| Cinnamon Extract (50 µg/mL) | BV2 microglia | Significant decrease in NO production | [2] |
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[3]
-
Prepare stock solutions of the test compound (e.g., this compound or cinnamon extract) in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the culture medium.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[2][3] Include a positive control (LPS alone) and a negative control (cells with medium only).
-
-
Nitrite Quantification (Griess Assay):
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.[2]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100.
-
Experimental Workflow Diagram:
Caption: Workflow for the LPS-induced nitric oxide inhibition assay.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. This assay determines the ability of a test compound to inhibit the secretion of these cytokines from LPS-stimulated macrophages using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary:
| Compound/Extract | Cell Line/Model | Effect on Cytokines | Reference |
| Cinnamon Extract (20 µg/ml) | Human PBMCs | Inhibited TNF-α gene expression | [3][4] |
| Cinnamon Extract (50 µg/mL) | BV2 microglia | Significantly decreased TNF-α and IL-6 production | [2] |
Experimental Protocol (ELISA for TNF-α):
-
Sample Collection:
-
Follow the cell culture and treatment protocol as described in section 1.1.
-
After the 18-24 hour incubation with LPS and the test compound, collect the cell culture supernatants and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C until use.
-
-
ELISA Procedure (General Steps):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α antibody) overnight at 4°C.[5]
-
Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[5]
-
Add 100 µL of standards (recombinant cytokine at known concentrations) and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.[5]
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops (typically 15-20 minutes).[5]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Signaling Pathway Diagram (NF-κB Pathway):
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of compounds.[6] Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified by measuring the increase in paw volume or thickness.
Quantitative Data Summary:
| Compound/Extract | Animal Model | Dose | % Inhibition of Paw Edema (at 4h) | Reference |
| Cinnamon Oil | Wistar rats | 200 mg/kg | Significant inhibition | [7] |
| C. longepaniculatum essential oil | Rats | 0.5 ml/kg | 50.34% | [8] |
| C. longepaniculatum essential oil | Rats | 0.25 ml/kg | 43.74% | [8] |
| C. longepaniculatum essential oil | Rats | 0.13 ml/kg | 32.53% | [8] |
| Indomethacin (Standard) | Rats | 2 mg/kg | 50.87% | [8] |
Experimental Protocol:
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals in standard cages with free access to food and water.
-
-
Experimental Groups:
-
Group 1: Control (vehicle only).
-
Group 2: Carrageenan control (vehicle + carrageenan).
-
Group 3: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.) + carrageenan.
-
Group 4-6: Test compound (e.g., this compound at different doses) + carrageenan.
-
-
Procedure:
-
Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[9]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point: [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group: [(Edema of control - Edema of treated) / Edema of control] x 100.
-
Experimental Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema assay in rats.
Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 4. Cinnamon extract reduces symptoms, inflammatory mediators and mast cell markers in murine IL-10(-/-) colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Antioxidant and Anti-Inflammatory Effect of Cinnamon (Cinnamomum verum J. Presl) Bark Extract after In Vitro Digestion Simulation [mdpi.com]
- 8. A polyphenol mixture from cinnamon targets p38 MAP kinase-regulated signaling pathways to produce G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Cinnamomum zeylanicum Bioactive Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Antioxidant Capacity Assays (DPPH and ABTS) for Bioactive Compounds from Cinnamomum zeylanicum.
Disclaimer: While the query specified "Cinnzeylanol," publicly available scientific literature predominantly focuses on the antioxidant capacity of various extracts and essential oils of Cinnamomum zeylanicum (Ceylon cinnamon) rather than the isolated this compound compound. Therefore, these application notes and protocols are based on the available data for Cinnamomum zeylanicum extracts and provide a framework for assessing the antioxidant capacity of its constituents.
Introduction
Cinnamomum zeylanicum, commonly known as Ceylon or "true" cinnamon, is a widely used spice with a long history of medicinal applications. Its therapeutic properties are attributed to a rich composition of bioactive compounds, including phenolic compounds like cinnamaldehyde and eugenol, which are known for their potent antioxidant activities.[1][2][3][4] These compounds can neutralize harmful free radicals, which are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[5]
The evaluation of the antioxidant capacity of Cinnamomum zeylanicum extracts is a critical step in the research and development of new therapeutic agents and functional foods. This document provides detailed protocols for two of the most common and reliable methods for determining antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Data Presentation: Antioxidant Capacity of Cinnamomum zeylanicum Extracts
The following table summarizes quantitative data from various studies on the antioxidant capacity of Cinnamomum zeylanicum extracts, as determined by DPPH and ABTS assays. It is important to note that the results can vary significantly depending on the extraction method, solvent used, and the part of the plant being tested (e.g., bark, leaf).
| Sample Type | Assay | IC50 Value (µg/mL) | Other Measures | Reference |
| Cinnamon Bark Infusion | DPPH | 3.03 | - | [3] |
| Ethanolic Bark Extract | DPPH | 8.36 | - | [3] |
| Aqueous Bark Extract | DPPH | 8.89 | - | [3] |
| Ethyl Acetate Bark Fraction | DPPH | 13.51 | - | [3] |
| 80% Aqueous Methanol Bark Extract | DPPH | 78.87 | - | |
| Aqueous Extract (1:100) | DPPH | - | 57.23% inhibition | [6] |
| Aqueous Extract (10:100) | DPPH | - | 71.55% inhibition | [6] |
| Aqueous Extract (1:100) | ABTS | - | 73.42% inhibition | [6] |
| Aqueous Extract (10:100) | ABTS | - | 92.98% inhibition | [6] |
| Cinnamon Leaf Oil | ABTS | - | TEAC: 560-580 | [3] |
| Cinnamon Bark Oil | ABTS | - | TEAC: 22.9 | [3] |
IC50: The concentration of the extract required to scavenge 50% of the free radicals. TEAC: Trolox Equivalent Antioxidant Capacity.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is a colorimetric method based on the reduction of the stable DPPH radical.[7] In its radical form, DPPH has a deep purple color with a maximum absorbance at 517 nm. When an antioxidant is present, it donates a hydrogen atom or an electron to DPPH, neutralizing the radical and causing the solution to change to a yellow color.[7] This discoloration is proportional to the scavenging activity of the antioxidant.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test samples (Cinnamomum zeylanicum extract)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well microplates
-
Micropipettes
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Preparation of Test Samples and Control:
-
Dissolve the Cinnamomum zeylanicum extract in a suitable solvent (e.g., methanol, ethanol, DMSO) to create a stock solution.
-
Prepare a series of dilutions of the extract and the positive control at various concentrations.[7]
-
-
Reaction Setup:
-
Pipette a defined volume of each sample dilution into separate test tubes or wells of a microplate.
-
Add an equal volume of the DPPH working solution to each tube/well.[7]
-
Include a blank containing only the solvent and the DPPH solution.
-
-
Incubation:
-
Mix the solutions thoroughly.
-
Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[7]
-
-
Absorbance Measurement:
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentration. A lower IC50 value indicates a higher antioxidant activity.[7]
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay is another spectrophotometric method that measures the reduction of the ABTS radical cation (ABTS•+).[8] ABTS is oxidized to its radical cation by an oxidizing agent like potassium persulfate.[8] The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[9] The decrease in absorbance is proportional to the antioxidant capacity of the sample.[8]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test samples (Cinnamomum zeylanicum extract)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well microplates
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10]
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Preparation of Test Samples and Control:
-
Dissolve the Cinnamomum zeylanicum extract in a suitable solvent to prepare a stock solution.
-
Prepare a series of dilutions of the extract and the positive control.
-
-
Reaction Setup:
-
Add a small volume of the diluted sample or standard to a defined volume of the ABTS•+ working solution.
-
-
Incubation:
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Absorbance Measurement:
-
Measure the absorbance at 734 nm.
-
Data Analysis:
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample to that of a Trolox standard curve.
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Antioxidant Signaling Pathway
Caption: Plausible antioxidant mechanism of C. zeylanicum compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Cinnamomum zeylanicum: Morphology, Antioxidant Properties and Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 3. asianjpr.com [asianjpr.com]
- 4. nveo.org [nveo.org]
- 5. antiox.org [antiox.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. youtube.com [youtube.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes: Antimicrobial and Antifungal Properties of Cinnamomum zeylanicum Bioactive Compounds
Introduction
While the term "Cinnzeylanol" is not commonly cited in scientific literature, it likely refers to the bioactive constituents of Cinnamomum zeylanicum (Ceylon cinnamon), renowned for their potent antimicrobial and antifungal properties. The essential oil extracted from the bark and leaves of C. zeylanicum is a complex mixture of compounds, with (E)-cinnamaldehyde being the most abundant and primary contributor to its biological activity.[1][2][3] Other significant components include eugenol, linalool, and β-caryophyllene.[1][3] These compounds exhibit a broad spectrum of activity against various pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi.[1][4][5][6] The potent efficacy of C. zeylanicum essential oil (CEO) has prompted significant interest in its application as a natural preservative in the food industry and as a potential source for novel antimicrobial agents in pharmaceuticals.[7][8][9]
Mechanism of Action
The antimicrobial and antifungal action of C. zeylanicum essential oil and its primary component, cinnamaldehyde, is multifaceted, targeting several key cellular processes. This multi-target mechanism is advantageous as it may reduce the likelihood of microbial resistance development.
The primary modes of action include:
-
Cell Membrane Disruption: As lipophilic compounds, cinnamaldehyde and other terpenoids can integrate into the bacterial and fungal cell membranes.[10] This integration disrupts the membrane's structural integrity, leading to increased permeability.[6][10] The loss of membrane potential results in the leakage of vital intracellular components, such as ions, proteins, DNA, and RNA, ultimately causing cell death.[3][5][6]
-
Inhibition of Cellular Processes: Cinnamaldehyde's reactive aldehyde group can form covalent bonds with cellular proteins, thereby inactivating critical enzymes.[10] It has been shown to inhibit ATPases, enzymes crucial for energy metabolism, and interfere with cell division processes.[9][10]
-
Anti-Biofilm Activity: Biofilms are structured communities of microorganisms that exhibit increased resistance to conventional antimicrobial agents. CEO and cinnamaldehyde have demonstrated the ability to inhibit biofilm formation at sub-inhibitory concentrations and disrupt established biofilms.[2][9][11]
-
Inhibition of Fungal Hyphae Formation: In fungi like Candida albicans, the transition from yeast to hyphal form is a key virulence factor. CEO has been observed to inhibit this morphological transition, thereby reducing the pathogenicity of the fungus.[4]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) values reported for Cinnamomum zeylanicum essential oil against various bacterial and fungal strains.
Table 1: Antibacterial Activity of C. zeylanicum Essential Oil
| Bacterial Strain | Gram Stain | MIC | MBC | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Positive | 4.88 µg/mL | - | [12] |
| Staphylococcus aureus | Positive | 1.25 - 1.5 µL/mL | - | [7] |
| Staphylococcus spp. | Positive | ~500 µg/mL | ~1000 µg/mL | [2] |
| Listeria monocytogenes | Positive | 1 - 8 µg/mL | - | [1] |
| Escherichia coli | Negative | 4.88 µg/mL | - | [12] |
| Escherichia coli | Negative | 1.0 - 1.75 µL/mL | - | [7] |
| Pseudomonas aeruginosa | Negative | 19.53 µg/mL | - | [12] |
| Salmonella typhimurium | Negative | 1 - 8 µg/mL | - | [1] |
| Paenibacillus larvae | Positive | 25 - 100 µg/mL | 125 - 250 µg/mL |[13] |
Table 2: Antifungal Activity of C. zeylanicum Essential Oil
| Fungal Strain | Type | MIC | MFC | Reference |
|---|---|---|---|---|
| Candida albicans | Yeast | <0.03% (v/v) | <0.03% (v/v) | [4] |
| Candida albicans | Yeast | 312.5 µg/mL | 625 - 2500 µg/mL | [14] |
| Candida auris | Yeast | <0.03% (v/v) | <0.03% (v/v) | [4] |
| Candida tropicalis | Yeast | 312.5 µg/mL | 625 - 2500 µg/mL | [14] |
| Candida krusei | Yeast | 312.5 µg/mL | 2500 µg/mL | [14] |
| Aspergillus niger | Mold | 3.3 µL/mL | - | [5] |
| Aspergillus flavus | Mold | - | - | [15] |
| Dermatophytes | Mold | 0.078 - 0.625 µg/µL | 0.156 - 0.625 µg/µL | [16] |
| Yeast-like Fungi | Yeast | 0.156 - 0.625 µg/µL | 0.156 - 0.625 µg/µL |[16] |
Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay
This method is a preliminary, qualitative screening test to assess the susceptibility of microorganisms to the essential oil.[1][12]
Methodology:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of a sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile blank paper disks (6 mm in diameter) onto the inoculated agar surface.
-
Sample Loading: Carefully pipette a defined volume (e.g., 10 µL) of the C. zeylanicum essential oil (or its dilutions) onto each disk.[12]
-
Controls: Use a disk impregnated with the solvent used to dilute the oil (e.g., DMSO) as a negative control, and a disk with a standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) as a positive control.[5][15]
-
Incubation: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 30°C for 24-48 hours for yeast).[5][12]
-
Data Collection: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.[1][5]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][7][11]
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[2][4]
Methodology:
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the C. zeylanicum essential oil in a suitable broth medium (e.g., Mueller-Hinton Broth or Tryptic Soy Broth).[2] Concentrations may range from 4000 to 1 µg/mL, for example.[2] An emulsifier like Tween 80 may be required to solubilize the oil in the aqueous medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[2]
-
Controls: Include a positive control well (broth + inoculum, no oil) to confirm microbial growth and a negative control well (broth only) to ensure medium sterility.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).[2]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the essential oil at which no visible growth (turbidity) is observed.[2][4] This can be assessed visually or with a microplate reader.
-
MBC/MFC Determination: To determine the MBC or MFC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., from the MIC well and all higher concentrations) and plate it onto a fresh, antibiotic-free agar plate.[2]
-
Incubation: Incubate these agar plates for 24-48 hours.
-
Data Collection: The MBC or MFC is the lowest concentration that results in no microbial growth on the subculture plates, corresponding to a ≥99.9% reduction in the initial inoculum.[2]
References
- 1. Efficacy and Synergistic Potential of Cinnamon (Cinnamomum zeylanicum) and Clove (Syzygium aromaticum L. Merr. & Perry) Essential Oils to Control Food-Borne Pathogens in Fresh-Cut Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Staphylococcal Activity of Cinnamomum zeylanicum Essential Oil against Planktonic and Biofilm Cells Isolated from Canine Otological Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antifungal activity of Cinnamomum zeylanicum bark and leaf essential oils against Candida albicans and Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Chemical Composition and Antioxidant, Antimicrobial, and Antiproliferative Activities of Cinnamomum zeylanicum Bark Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The antibacterial activity of cinnamon oil on the selected gram-positive and gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. Antibacterial mechanisms of cinnamon and its constituents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and Antibiofilm Activities of Cinnamomum Sp. Essential Oil and Cinnamaldehyde: Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of cinnamon essential oils and their synergistic potential with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Evaluation of Antifungal and Antibacterial Activity and Analysis of Bioactive Phytochemical Compounds of Cinnamomum Zeylanicum (Cinnamon Bark) using Gas Chromatography-Mass Spectrometry – Oriental Journal of Chemistry [orientjchem.org]
- 16. iwnirz.pl [iwnirz.pl]
Application Notes and Protocols for Neuroprotective Effect Assays of Cinnamon-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the neuroprotective effects of cinnamon-derived compounds, with a focus on cinnamaldehyde and cinnamon extracts, which have been more extensively studied for these properties. While the specific compound "Cinnzeylanol" (also known as 3-Deoxyryanodol) has been isolated from Cinnamomum zeylanicum, there is currently limited specific data on its neuroprotective activities.[1][2] The protocols detailed below are widely applicable for evaluating the neuroprotective potential of various natural compounds.
Overview of Neuroprotective Mechanisms
Cinnamon and its active components, such as cinnamaldehyde, are believed to exert neuroprotective effects through multiple mechanisms.[3] These include potent antioxidant and anti-inflammatory activities, as well as the modulation of key signaling pathways involved in cell survival and death.[3][4] A critical pathway implicated in the neuroprotective action of cinnamaldehyde is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[5]
Key In Vitro Neuroprotective Effect Assays
A battery of in vitro assays is essential to comprehensively evaluate the neuroprotective potential of cinnamon-derived compounds. These assays assess cytotoxicity, antioxidant capacity, and anti-apoptotic effects in neuronal cell lines (e.g., SH-SY5Y, PC12) subjected to neurotoxic insults like oxidative stress (e.g., H₂O₂), glutamate excitotoxicity, or amyloid-β (Aβ) toxicity.[6]
Cytotoxicity and Cell Viability Assays
Table 1: Summary of Quantitative Data from Cell Viability Assays
| Assay | Principle | Endpoint | Typical Results with Cinnamaldehyde |
| MTT Assay | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[7] | Colorimetric measurement of formazan absorbance. | Increased cell viability in the presence of neurotoxins.[6][8] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9][10][11] | Colorimetric measurement of LDH activity.[9][11] | Decreased LDH release, indicating reduced cytotoxicity. |
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the cinnamon compound for 1-2 hours, followed by the addition of a neurotoxin (e.g., 100 µM H₂O₂ or 20 µM Aβ) for 24 hours. Include vehicle controls and toxin-only controls.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours in the dark, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the control cells lysed with a lysis buffer (maximum LDH release).
Antioxidant Capacity Assays
Table 2: Summary of Quantitative Data from Antioxidant Capacity Assays
| Assay | Principle | Endpoint | Typical Results with Cinnamon Compounds |
| Cellular ROS Assay (DCFH-DA) | The non-fluorescent DCFH-DA is oxidized by intracellular ROS to the highly fluorescent DCF.[12][13][14][15] | Measurement of DCF fluorescence intensity.[12][13] | Reduced fluorescence, indicating decreased intracellular ROS levels.[16] |
-
Cell Seeding and Treatment: Seed neuronal cells in a 24-well plate or a 96-well black plate and treat as described in the MTT assay protocol.
-
DCFH-DA Loading: After treatment, remove the culture medium and wash the cells once with warm serum-free medium. Add 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium to each well.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence intensity and normalize it to the control group.
Apoptosis Assays
Table 3: Summary of Quantitative Data from Apoptosis Assays
| Assay | Principle | Endpoint | Typical Results with Cinnamaldehyde |
| TUNEL Assay | TdT enzyme labels the 3'-OH ends of fragmented DNA, a hallmark of apoptosis, with labeled dUTPs.[17][18][19] | Detection of labeled cells by fluorescence microscopy or flow cytometry.[17][19] | Decreased number of TUNEL-positive cells, indicating reduced apoptosis.[16] |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) stains the nucleus of late apoptotic or necrotic cells. | Flow cytometric quantification of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. | Increased percentage of viable cells and decreased percentage of apoptotic cells. |
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat as previously described.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.
-
TUNEL Reaction: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing and Counterstaining: Wash the cells with PBS. Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Data Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst stained).
Western Blot Analysis of Signaling Pathways
Table 4: Key Proteins in Neuroprotective Signaling Pathways
| Pathway | Key Proteins to Analyze | Expected Effect of Cinnamaldehyde |
| Nrf2/HO-1 Pathway | Nrf2, HO-1, Keap1 | Upregulation of Nrf2 and HO-1 expression.[20][21][22][23] |
| NF-κB Pathway | p-p65, IκBα | Inhibition of NF-κB activation (decreased p-p65, increased IκBα). |
| PI3K/Akt Pathway | p-Akt, Akt | Increased phosphorylation of Akt. |
| Apoptosis Regulation | Bcl-2, Bax, Cleaved Caspase-3 | Increased Bcl-2/Bax ratio, decreased cleaved caspase-3. |
-
Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the neuroprotective effects of cinnamon compounds.
Nrf2/HO-1 Signaling Pathway
Caption: Activation of the Nrf2/HO-1 pathway by cinnamon compounds leading to neuroprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 3. neurology-asia.org [neurology-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The neuroprotective mechanism of cinnamaldehyde against amyloid-β in neuronal SHSY5Y cell line: The role of N-methyl-D-aspartate, ryanodine, and adenosine receptors and glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. doc.abcam.com [doc.abcam.com]
- 15. bioquochem.com [bioquochem.com]
- 16. researchgate.net [researchgate.net]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. TUNEL Assay [bio-protocol.org]
- 19. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Cinnzeylanol mechanism of action studies
Application Notes: Mechanism of Action of Cinnzeylanol and Related Cinnamon Compounds
Introduction
This compound is a naturally occurring diterpenoid isolated from the bark of Cinnamomum zeylanicum (Ceylon cinnamon).[1] While research on this compound itself is specific, extensive studies have focused on the broader extracts of Cinnamomum zeylanicum (CZE) and its most abundant bioactive component, cinnamaldehyde (CIN). These components are recognized for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, anti-diabetic, and anticancer activities.[2][3][4] The mechanism of action is multifaceted, involving the modulation of numerous key cellular signaling pathways, inhibition of critical enzymes, and induction of programmed cell death. These application notes provide a detailed overview of these mechanisms for researchers, scientists, and drug development professionals.
Anti-Cancer Mechanisms
CZE and its constituents, particularly cinnamaldehyde, have demonstrated significant anti-tumor effects against various cancers, including oral, colorectal, and leukemia cell lines.[2][5][6] The primary mechanisms include the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key signaling pathways that govern cell proliferation, survival, and invasion.
Inhibition of Pro-Survival Signaling Pathways
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2] CZE and cinnamaldehyde have been shown to downregulate key proteins in this pathway, including VEGF, COX-2, and Bcl-2, thereby inhibiting cancer progression.[2][7]
// Nodes this compound [label="this compound / Cinnamaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> PI3K [arrowhead=T, color="#EA4335", label="Inhibits"]; PI3K -> Akt [color="#4285F4"]; Akt -> mTOR [color="#4285F4"]; mTOR -> Proliferation [color="#4285F4"]; mTOR -> Apoptosis [arrowhead=T, color="#EA4335", label="Inhibits"]; } caption { label = "PI3K/Akt/mTOR Pathway Inhibition"; fontsize = 12; fontname = "Arial"; }
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular responses to external stimuli. Cinnamaldehyde has been shown to have a high binding affinity for p38 MAPK alpha (-6.8 kcal/mol), a key protein in this pathway involved in inflammation and apoptosis.[2][7] By activating p38 MAPK, cinnamon extracts can induce cell cycle arrest.[8]
// Nodes this compound [label="this compound / Cinnamaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="G2/M Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> p38_MAPK [color="#34A853", label="Activates"]; p38_MAPK -> CellCycle [color="#4285F4"]; p38_MAPK -> Apoptosis [color="#4285F4"]; } caption { label = "MAPK Pathway Modulation"; fontsize = 12; fontname = "Arial"; }
Induction of Apoptosis and Cell Cycle Arrest
CZE and cinnamaldehyde are potent inducers of apoptosis (programmed cell death).[2] Treatment of oral cancer cells with these compounds leads to a dose-dependent increase in both early and late-stage apoptotic cells.[9] This is achieved by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax and caspase-3.[6][9] Furthermore, these compounds can halt the cell cycle, particularly at the G2/M and S phases, preventing cancer cells from dividing.[8][9]
Data Presentation: Anti-proliferative and Cytotoxic Activity
| Compound/Extract | Cell Line | Assay | IC50 / Effect | Reference |
| Cinnamaldehyde (CIN) | SCC-9 (Oral Cancer) | MTT | ~60 µM | [9] |
| C. zeylanicum Extract (CZE) | SCC-9 (Oral Cancer) | MTT | ~150 µg/mL | [9] |
| Cinnamaldehyde | Hep G2 (Liver Cancer) | Antiproliferative | 76.5 µM | [10] |
| Cinnamic Acid | Hep G2 (Liver Cancer) | Antiproliferative | 1142.1 µM | [10] |
| C. zeylanicum Decoction | K-562 (Leukemia) | Anticancer | Potent inhibition >50% | [5][11] |
| E-cinnamaldehyde | RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | 55 ± 9 µM | [12] |
| o-methoxycinnamaldehyde | RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | 35 ± 9 µM | [12] |
Anti-Inflammatory Mechanisms
Chronic inflammation is a driver of many diseases. Cinnamon extracts and their components exhibit potent anti-inflammatory properties by targeting key inflammatory pathways.[3][12]
Inhibition of NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., by lipopolysaccharide, LPS), it translocates to the nucleus to activate pro-inflammatory genes. Cinnamaldehyde effectively inhibits this process by preventing the nuclear translocation of NF-κB.[2][13] It also mitigates the phosphorylation of upstream regulators like Akt and IκBα.[14][15]
// Nodes Stimuli [label="Inflammatory Stimuli (LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound / Cinnamaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_cyto [label="NF-κB (Cytoplasm)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nuc [label="NF-κB (Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stimuli -> IKK [color="#4285F4"]; this compound -> IKK [arrowhead=T, color="#EA4335", label="Inhibits"]; IKK -> IkB [arrowhead=T, color="#EA4335", label="Inhibits Phosphorylation"]; IkB -> NFkB_cyto [arrowhead=T, color="#EA4335", label="Sequesters"]; NFkB_cyto -> NFkB_nuc [label="Translocation", color="#4285F4"]; this compound -> NFkB_cyto [arrowhead=T, color="#EA4335", label="Inhibits Translocation", style=dashed]; NFkB_nuc -> Genes [color="#4285F4"]; } caption { label = "NF-κB Signaling Pathway Inhibition"; fontsize = 12; fontname = "Arial"; }
Downregulation of Inflammatory Mediators
Cinnamon extracts and their active compounds significantly reduce the production of pro-inflammatory cytokines and mediators. This includes inhibiting the secretion of TNF-α, IL-6, and IL-8, as well as suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][16] This broad-spectrum inhibition helps to quell the inflammatory cascade.
Enzyme Inhibition
The therapeutic effects of cinnamon are also attributed to its ability to inhibit various enzymes involved in disease pathology, particularly in diabetes and hyperlipidemia.
Data Presentation: Enzyme Inhibition Activity
| Extract / Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| C. zeylanicum (Ceylon) | α-amylase | Inhibition Assay | ~1.5 mg/mL | [17] |
| C. cassia (Chinese) | α-amylase | Inhibition Assay | ~0.2 mg/mL | [17] |
| All Cinnamon Species | α-glucosidase | Inhibition Assay | Potent inhibition (low µg/mL range) | [17] |
| C. zeylanicum Leaf Extract | HMG-CoA Reductase | Inhibition Assay | Moderate Inhibition | [18] |
| C. zeylanicum Leaf Extract | Pancreatic Lipase | Inhibition Assay | Moderate Inhibition | [18] |
| Cinnamaldehyde | Dihydrofolate Reductase | Molecular Docking | Binding Affinity: -5.9 kcal/mol | [2][7] |
| Cinnamaldehyde | p38-MAP Kinase Alpha | Molecular Docking | Binding Affinity: -6.8 kcal/mol | [2][7] |
Antimicrobial Mechanisms
This compound and the essential oil from C. zeylanicum are known for their potent antimicrobial properties against a broad spectrum of bacteria and fungi.[19][20] The primary mechanism involves the disruption of the microbial cell wall and membrane integrity. This leads to increased permeability and the leakage of essential intracellular components like DNA, RNA, and proteins, ultimately resulting in cell death.[1][20] The high concentration of cinnamaldehyde is largely responsible for this effect.[20]
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound or related compounds on cancer cell lines.
Materials:
-
Target cancer cells (e.g., SCC-9, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well culture plates
-
This compound/Cinnamaldehyde stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization. Collect floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blot for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of specific proteins (e.g., Bcl-2, NF-κB, p-Akt) following treatment.
// Nodes A [label="1. Cell Lysis & Protein Extraction"]; B [label="2. Protein Quantification (BCA Assay)"]; C [label="3. SDS-PAGE Gel Electrophoresis"]; D [label="4. Protein Transfer to PVDF Membrane"]; E [label="5. Blocking (e.g., 5% Milk)"]; F [label="6. Primary Antibody Incubation"]; G [label="7. Secondary Antibody Incubation"]; H [label="8. Chemiluminescent Detection"]; I [label="9. Imaging & Data Analysis"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption { label = "Western Blot Experimental Workflow"; fontsize = 12; fontname = "Arial"; }
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of cinnamon (Cinnamomum verum) - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. Beneficial Effects of Cinnamon on the Metabolic Syndrome, Inflammation, and Pain, and Mechanisms Underlying These Effects – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. office2.jmbfs.org [office2.jmbfs.org]
- 6. Comprehensive Phytochemical Analysis and Evaluation of Antioxidant, Antimicrobial, Cytotoxic, and Immunomodulatory Activities of Commercial Cinnamon Bark Essential Oil (Cinnamomum zeylanicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A polyphenol mixture from cinnamon targets p38 MAP kinase-regulated signaling pathways to produce G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts - identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effects of trans-cinnamaldehyde on lipopolysaccharide-stimulated macrophage activation via MAPKs pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cinnamon Shows Antidiabetic Properties that Are Species-Specific: Effects on Enzyme Activity Inhibition and Starch Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory, cytotoxicity and antilipidemic properties: novel bioactivities of true cinnamon (Cinnamomum zeylanicum Blume) leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 20. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for Cinnzeylanol as a Potential Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnzeylanol is a diterpenoid compound that has been isolated from the bark of Cinnamomum zeylanicum, commonly known as Ceylon cinnamon.[1] While much of the therapeutic research on cinnamon has focused on its more abundant components, such as cinnamaldehyde and eugenol, this compound is recognized as a constituent of this medicinally important plant.[1][2] The extensive evidence of antimicrobial, anti-inflammatory, antioxidant, and anti-cancer properties of cinnamon extracts suggests that its lesser-known components, including this compound, may contribute to this broad bioactivity and warrant further investigation.[3][4][5][6]
These application notes provide a framework for the systematic evaluation of this compound as a potential therapeutic agent. The protocols outlined below are based on established methodologies used for cinnamon extracts and their major bioactive compounds and are intended to serve as a guide for future research on isolated this compound.
Quantitative Data Summary
Direct quantitative data on the therapeutic efficacy of isolated this compound is limited in current literature. However, data from studies on cinnamon extracts and their primary active components provide a valuable benchmark for putative therapeutic concentrations and efficacy. The following table summarizes key quantitative findings for related compounds, which can inform initial experimental design for this compound.
| Compound/Extract | Therapeutic Area | Assay | Target/Organism | Result (IC50, MIC, etc.) | Reference(s) |
| C. zeylanicum Essential Oil | Antimicrobial | Microdilution | Gram-positive bacteria & fungi | MIC: 3.3 µL/mL | [7] |
| C. zeylanicum Essential Oil | Antimicrobial | Microdilution | Gram-negative bacteria | MIC: 10 µL/mL | [7] |
| C. zeylanicum Essential Oil | Antioxidant | DPPH Assay | Free radical scavenging | IC50: 79.54 µg/mL | [5] |
| E-Cinnamaldehyde | Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | IC50: 55 ± 9 µM | [8] |
| o-Methoxy Cinnamaldehyde | Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | IC50: 35 ± 9 µM | [8] |
| E-Cinnamaldehyde | Anti-inflammatory | TNF-α Inhibition | RAW 264.7 Macrophages | IC50: 63 ± 9 µM | [8] |
| o-Methoxy Cinnamaldehyde | Anti-inflammatory | TNF-α Inhibition | RAW 264.7 Macrophages | IC50: 78 ± 16 µM | [8] |
| Methanolic Bark Extract | Anti-cancer | MTT Assay | HepG2 (Hepatocellular Carcinoma) | IC50: 150 µg/mL | [9] |
Experimental Protocols
The following protocols are proposed for the isolation and therapeutic evaluation of this compound.
Protocol 1: Isolation and Purification of this compound
This protocol describes a general procedure for the extraction and isolation of this compound from Cinnamomum zeylanicum bark, adapted from methods used for other phytochemicals.[10][11]
1. Extraction: a. Obtain dried bark of C. zeylanicum and grind it into a coarse powder. b. Perform Soxhlet extraction or overnight maceration of the powdered bark with 50% ethanol.[12] c. Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
2. Fractionation: a. Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. b. Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the compound of interest.
3. Chromatographic Purification: a. Subject the this compound-rich fraction to column chromatography on silica gel. b. Elute with a gradient solvent system (e.g., n-hexane:ethyl acetate) of increasing polarity. c. Collect fractions and analyze by TLC. Pool fractions containing the purified compound. d. For final purification, High-Performance Liquid Chromatography (HPLC) can be employed.
4. Characterization: a. Confirm the structure and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Infrared (IR) spectroscopy.
Protocol 2: In Vitro Antimicrobial Activity Assessment
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic microbes.[7]
1. Preparation of Microbial Inoculum: a. Culture bacterial or fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). b. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
2. Microdilution Assay: a. In a 96-well microtiter plate, add 100 µL of sterile broth to each well. b. Add 100 µL of a stock solution of this compound (dissolved in a suitable solvent like DMSO, then diluted in broth) to the first well. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. d. Add 10 µL of the prepared microbial inoculum to each well. e. Include positive controls (microbes with no this compound) and negative controls (broth only).
3. Incubation and Analysis: a. Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi. b. The MIC is determined as the lowest concentration of this compound at which no visible microbial growth is observed.
Protocol 3: In Vitro Anti-inflammatory Activity Assay
This protocol measures the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[8][13]
1. Cell Culture and Treatment: a. Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS. b. Seed the cells in a 96-well plate and allow them to adhere overnight. c. Pre-treat the cells with various concentrations of this compound for 1-2 hours. d. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B. c. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
3. Cytokine Measurement (ELISA): a. Use the remaining cell culture supernatant to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
4. Cell Viability (MTT Assay): a. To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay on the treated cells.
Protocol 4: In Vitro Anti-cancer Activity Evaluation
This protocol assesses the cytotoxic effect of this compound on cancer cell lines using the MTT assay.[9]
1. Cell Culture and Seeding: a. Culture a selected cancer cell line (e.g., HepG2, MCF-7) in the appropriate medium. b. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
2. Treatment: a. Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours. b. Include untreated cells as a control.
3. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the untreated control. b. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways
Cinnamon extracts and their major components have been shown to modulate several key signaling pathways involved in inflammation and cancer. It is hypothesized that this compound may exert its therapeutic effects through similar mechanisms.
Putative Anti-inflammatory Signaling Pathway
Cinnamon extracts have been shown to inhibit the Toll-like receptor (TLR) signaling pathway, which leads to the downstream suppression of NF-κB activation.[13][14] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes.
Putative Anti-cancer Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth, and its dysregulation is common in cancer. Components of cinnamon have been demonstrated to inhibit this pathway, leading to reduced cancer cell viability.[12][15]
This compound represents an understudied component of Cinnamomum zeylanicum with potential therapeutic value. The protocols and data presented here, derived from research on cinnamon extracts and their major constituents, provide a solid foundation for initiating a comprehensive investigation into the specific biological activities of this compound. Future research should prioritize the isolation of this compound in sufficient quantities to perform robust in vitro and subsequent in vivo studies to validate its efficacy and elucidate its precise mechanisms of action. Such studies will be crucial in determining its potential for development as a novel therapeutic agent.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Chemistry, biogenesis, and biological activities of Cinnamomum zeylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antibiofilm Activities of Cinnamomum Sp. Essential Oil and Cinnamaldehyde: Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemopreventive and Therapeutic Efficacy of Cinnamomum zeylanicum L. Bark in Experimental Breast Carcinoma: Mechanistic In Vivo and In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts – identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]
- 13. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cinnzeylanol Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield challenges during the extraction of Cinnzeylanol from Cinnamomum zeylanicum.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is this compound and where is it found in the plant?
A1: this compound is a diterpenoid compound that, along with its acetylated derivative cinnzeylanine, has been isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum)[1]. Unlike the more abundant volatile compounds like cinnamaldehyde and eugenol, this compound is a non-volatile secondary metabolite[1]. This distinction is critical when selecting an appropriate extraction method.
Q2: What are the major chemical constituents of Cinnamomum zeylanicum bark that might interfere with this compound extraction?
A2: The primary components of cinnamon bark are volatile compounds, predominantly cinnamaldehyde (which can constitute over 60% of the essential oil), eugenol, and various other phenylpropenes, monoterpenes, and sesquiterpenes. Additionally, the bark contains non-volatile compounds such as proanthocyanidins, phenolic acids, and other diterpenes like cinnzeylanine[1]. The high concentration of these other compounds, particularly the essential oils, can interfere with the selective extraction and purification of the less abundant this compound.
Troubleshooting Low Yield
Q3: My this compound yield is consistently low. What are the most likely reasons?
A3: Low yields of this compound can stem from several factors. A primary consideration is the choice of extraction method. Techniques like steam distillation, which are effective for volatile compounds such as cinnamaldehyde, are generally unsuitable for non-volatile diterpenoids like this compound[2]. Other significant factors include the quality and pre-treatment of the plant material, the selection of an appropriate solvent system, and the parameters of the extraction process itself (e.g., temperature, duration).
Q4: How does the quality of the cinnamon bark affect this compound yield?
A4: The chemical composition of cinnamon bark, including the concentration of this compound, can be influenced by a variety of factors such as the geographical origin, age of the tree, harvesting time, and post-harvest processing and storage conditions. For instance, improper drying or prolonged storage can lead to the degradation of chemical constituents.
Q5: I am using solvent extraction. Why might my yield still be low?
A5: Even with solvent extraction, several factors can lead to a low yield of this compound:
-
Inappropriate Solvent Selection: this compound, being a diterpenoid, has a specific polarity. The chosen solvent may be too polar or too non-polar to effectively solubilize it.
-
Insufficient Extraction Time: The extraction of non-volatile compounds from a solid matrix can be a slow process. The extraction time may need to be extended to ensure complete percolation of the solvent through the plant material.
-
Inadequate Temperature: While higher temperatures can enhance extraction efficiency, excessive heat can lead to the degradation of thermolabile compounds. Finding the optimal temperature is crucial.
-
Poor Sample Preparation: The particle size of the ground cinnamon bark plays a significant role. A finer powder provides a larger surface area for solvent interaction, which can improve extraction efficiency.
Optimization of Extraction Parameters
Q6: What is the best type of extraction method for this compound?
A6: For non-volatile compounds like this compound, solid-liquid extraction methods are generally more effective than distillation-based techniques. Methods such as Soxhlet extraction, maceration, or ultrasound-assisted extraction (UAE) with an appropriate organic solvent are recommended. A sequential extraction approach can also be beneficial, starting with a non-polar solvent to remove oils and lipids, followed by a more polar solvent to extract the diterpenoids.
Q7: How do I select the optimal solvent for this compound extraction?
A7: The choice of solvent is critical and depends on the polarity of this compound. Diterpenoids are typically medium-polarity compounds. Therefore, solvents of intermediate polarity, such as ethanol, methanol, ethyl acetate, or acetone, are likely to be more effective than highly non-polar solvents like hexane or highly polar solvents like water. It is advisable to perform small-scale pilot extractions with a range of solvents to determine the most effective one for your specific plant material.
Q8: What are the recommended temperature and duration for this compound extraction?
A8: The optimal temperature and duration will depend on the chosen extraction method and solvent. For maceration, a longer extraction time at room temperature may be suitable to prevent thermal degradation. For Soxhlet extraction, the temperature will be determined by the boiling point of the solvent. It is important to note that some terpenoids can degrade at elevated temperatures[3]. Therefore, it is advisable to start with milder conditions and shorter durations and progressively increase them while monitoring the yield and purity of the extract.
Purification and Analysis
Q9: How can I purify this compound from the crude extract?
A9: Column chromatography is a common and effective method for purifying specific compounds from a complex plant extract[4][5]. Silica gel is a frequently used stationary phase for the separation of terpenoids. The choice of the mobile phase (solvent system) is crucial and typically involves a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol gradient. Thin-layer chromatography (TLC) can be used to monitor the separation and identify the fractions containing this compound[6][7][8][9][10].
Q10: What analytical techniques are suitable for quantifying this compound?
A10: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for the quantification of this compound in plant extracts[6][7]. The development of a validated HPLC method would require a pure standard of this compound for calibration. For structural elucidation and confirmation, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable[11][12].
Troubleshooting Guide: Low this compound Yield
This guide provides a structured approach to diagnosing and resolving issues related to low this compound yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Detected in Extract | Inappropriate extraction method (e.g., steam distillation). | Switch to a solid-liquid extraction method such as Soxhlet, maceration, or ultrasound-assisted extraction. |
| Poor quality or improperly stored plant material. | Source high-quality, properly dried, and recently harvested cinnamon bark. Store in a cool, dark, and dry place. | |
| Low Yield with Solvent Extraction | Incorrect solvent polarity. | Perform small-scale extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol, methanol) to identify the optimal solvent. |
| Insufficient extraction time or temperature. | Systematically vary the extraction time and temperature to find the optimal conditions. Start with milder conditions to avoid degradation. | |
| Inadequate sample preparation. | Grind the cinnamon bark to a fine, consistent powder to maximize the surface area for solvent interaction. | |
| Complex Extract with Low Purity | Co-extraction of interfering compounds. | Consider a sequential extraction strategy. First, use a non-polar solvent (e.g., hexane) to remove oils and lipids, then extract with a more polar solvent for this compound. |
| Inefficient purification method. | Optimize the column chromatography conditions (stationary phase, mobile phase gradient) for better separation. Use TLC to guide the optimization process. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound (General Procedure)
This protocol provides a general framework for the extraction of this compound. Optimization of specific parameters will be necessary.
-
Preparation of Plant Material:
-
Obtain high-quality, dried Cinnamomum zeylanicum bark.
-
Grind the bark into a fine powder (e.g., 40-60 mesh).
-
Dry the powder in an oven at a low temperature (e.g., 40-50°C) to remove residual moisture.
-
-
Extraction:
-
Maceration:
-
Place a known amount of the powdered bark in a sealed container with a suitable solvent (e.g., ethanol or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).
-
Agitate the mixture periodically at room temperature for 24-72 hours.
-
Filter the extract and repeat the extraction with fresh solvent.
-
-
Soxhlet Extraction:
-
Place the powdered bark in a thimble and load it into a Soxhlet apparatus.
-
Add the chosen solvent to the flask and heat to its boiling point.
-
Allow the extraction to proceed for several hours (e.g., 6-12 hours) until the solvent in the siphon tube runs clear.
-
-
-
Concentration:
-
Combine the filtrates from the extraction steps.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
This is a general protocol for the purification of this compound from the crude extract.
-
Preparation of the Column:
-
Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) with an appropriate solvent system.
-
Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent.
-
Combine the fractions that show a similar TLC profile and contain the compound of interest.
-
-
Isolation:
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. CN103865653A - Extraction method of cinnamon bark extract - Google Patents [patents.google.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. HPLC -UV Method Development and Quantification of Eugenol from Methanolic Extracts of Some Spices. | Semantic Scholar [semanticscholar.org]
- 7. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | NMR-Driven Identification of Cinnamon Bud and Bark Components With Anti-Aβ Activity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Cinnzeylanol Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cinnzeylanol. The information presented here is intended to assist in the design and execution of robust stability studies and in the interpretation of experimental results.
Troubleshooting Guide: this compound Stability Studies
Users may encounter several challenges during the experimental analysis of this compound's stability. This guide provides a structured approach to identifying and resolving common issues.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in HPLC Chromatogram | 1. Formation of degradation products. 2. Contamination of the sample, mobile phase, or HPLC system. 3. Presence of impurities in the this compound reference standard. | 1. Conduct forced degradation studies to identify the retention times of potential degradation products.[1][2][3] 2. Ensure proper cleaning of all glassware and use high-purity solvents. Flush the HPLC system thoroughly.[4][5][6] 3. Verify the purity of the reference standard using a secondary analytical method or a new batch. |
| Loss of this compound Peak Area/Height | 1. Degradation of this compound under the experimental conditions (e.g., temperature, pH, light exposure). 2. Adsorption of this compound onto container surfaces or HPLC column. 3. Incomplete dissolution of the sample. | 1. Review and optimize storage and sample preparation conditions. Use amber vials to protect from light.[7] 2. Use silanized glassware and select an appropriate HPLC column material. 3. Ensure complete dissolution by optimizing the solvent and using techniques like sonication. |
| Inconsistent or Irreproducible Results | 1. Variability in experimental conditions (temperature, pH, incubation time). 2. Instability of the analytical method. 3. Operator error. | 1. Precisely control all experimental parameters. Use calibrated equipment. 2. Validate the stability-indicating analytical method for robustness.[4][5] 3. Ensure consistent sample preparation and injection techniques. |
| No Degradation Observed in Forced Degradation Studies | 1. This compound is highly stable under the applied stress conditions. 2. The stress conditions are not harsh enough to induce degradation. | 1. This may be a valid result, but it is important to ensure the conditions were sufficiently stressful. 2. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[3] |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemical structure of this compound, a polycyclic diterpene with multiple hydroxyl groups, the most probable degradation pathways are oxidation and hydrolysis. The hydroxyl groups are susceptible to oxidation, potentially forming ketones or aldehydes. The ether linkages within the polycyclic structure could be susceptible to acid or base-catalyzed hydrolysis, leading to ring-opening products.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound have not been extensively reported in the literature, based on its structure and the degradation of similar terpenoid compounds, one could expect to see a variety of oxidized and hydrolyzed derivatives. These may include compounds with additional keto or aldehyde functionalities, as well as ring-fission products resulting from ether cleavage.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method must be able to separate the intact this compound from its degradation products and any other impurities. The development process typically involves:
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of polar and non-polar compounds.
-
Wavelength Selection: The detection wavelength should be chosen at the UV absorbance maximum of this compound to ensure high sensitivity.
-
Forced Degradation: The method must be validated by analyzing samples of this compound that have been subjected to forced degradation to ensure that all degradation products are resolved from the parent peak.
Q4: What are the recommended conditions for forced degradation studies of this compound?
A4: Forced degradation studies should be conducted under a variety of stress conditions to ensure that all likely degradation pathways are explored.[1][7] Recommended conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a specified duration.
Quantitative Data from Illustrative Forced Degradation Studies
The following tables present hypothetical data from forced degradation studies on this compound to illustrate the expected outcomes.
Table 1: Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Degraded | Number of Degradation Products Detected |
| 0.1 M HCl | 24 | 60 | 15.2 | 3 |
| 0.1 M NaOH | 24 | 60 | 8.5 | 2 |
| 3% H₂O₂ | 24 | 25 | 25.8 | 4 |
| Thermal | 48 | 80 | 12.1 | 2 |
| Photolytic (UV) | 12 | 25 | 18.9 | 3 |
Table 2: Formation of Major Degradation Products (Hypothetical Data)
| Stress Condition | Degradation Product 1 (% Peak Area) | Degradation Product 2 (% Peak Area) | Degradation Product 3 (% Peak Area) | Degradation Product 4 (% Peak Area) |
| 0.1 M HCl | 5.6 | 4.1 | 5.5 | - |
| 0.1 M NaOH | 3.2 | 5.3 | - | - |
| 3% H₂O₂ | 8.9 | 6.2 | 4.5 | 6.2 |
| Thermal | 7.3 | 4.8 | - | - |
| Photolytic (UV) | 6.8 | 5.1 | 7.0 | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber for 12 hours.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmtech.com [pharmtech.com]
- 4. hplc.eu [hplc.eu]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. realab.ua [realab.ua]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing HPLC for Cinnzeylanol Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the analysis of Cinnzeylanol using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for this compound analysis?
A1: A good starting point for this compound, a diterpenoid, involves a reversed-phase HPLC setup. Begin with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a gradient elution using a mobile phase of acetonitrile and water.[1][2] A flow rate of 0.8 to 1.0 mL/min is typical.[3] Set the column temperature to around 25-30°C and use a photodiode array (PDA) detector to monitor a range of wavelengths.[1]
Q2: this compound does not have a strong UV chromophore. What is the best approach for detection?
A2: The lack of strong chromophores in many terpenoids is a known challenge, necessitating detection at low wavelengths, typically between 205-210 nm, to achieve adequate sensitivity.[4][5] This requires the use of high-purity solvents to minimize baseline noise. An alternative for highly sensitive analysis is a Charged Aerosol Detector (CAD), which does not rely on chromophores and can provide uniform response for non-volatile analytes.[5]
Q3: How can I improve the separation between this compound and other structurally similar compounds?
A3: To enhance resolution, you can modify several parameters. Optimizing the mobile phase gradient is the first step.[6] If co-elution persists, consider switching to a column with different selectivity, such as a C30 column, which is effective for separating isomeric terpenoids.[5] Adjusting the column temperature can also impact selectivity; however, be aware that higher temperatures may decrease resolution even as they shorten run times.[4] Reducing the flow rate can also lead to better separation.[6]
Q4: What are the best practices for preparing this compound samples from plant extracts?
A4: Effective sample preparation is crucial for accurate analysis. A common method involves extraction with a solvent mixture like methanol/chloroform (1:1) using sonication to ensure efficiency.[5] After extraction, the sample should be centrifuged to remove particulate matter. The resulting supernatant should then be filtered through a 0.2 µm or 0.45 µm syringe filter before injection to protect the HPLC column from clogging.[7]
HPLC Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes & Solutions:
-
Column Overload: The sample concentration may be too high. Dilute the sample and reinject.
-
Secondary Silanol Interactions: Basic compounds can interact with free silanol groups on the column packing, causing tailing. Use a mobile phase with a lower pH (between 2 and 8) or add a modifier like a buffer.[8] Using a modern, end-capped column can also minimize these interactions.[8]
-
Column Contamination: Strongly retained compounds from previous injections can interfere with peak shape. Flush the column with a strong solvent.
-
Problem: High Baseline Noise or Drifting Baseline
-
Possible Causes & Solutions:
-
Mobile Phase Issues: Ensure solvents are high-purity (HPLC grade), have been properly degassed, and are thoroughly mixed.
-
Column Contamination: A contaminated guard or analytical column can cause baseline drift. Clean the column using the appropriate restoration procedure.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature changes can affect the refractive index of the mobile phase and cause drift.[8]
-
Detector Lamp Failure: An aging detector lamp can cause a noisy baseline. Check the lamp's energy output and replace it if necessary.
-
Problem: No Peaks or Significantly Reduced Peak Area
-
Possible Causes & Solutions:
-
Incorrect Detection Wavelength: Verify that the detector is set to the optimal wavelength for this compound (e.g., ~210 nm).
-
Sample Degradation: this compound may be unstable. Prepare fresh samples and standards and keep them protected from light and extreme temperatures if necessary.
-
System Leak: Inspect the system for loose fittings, particularly between the injector and the detector, as leaks will lead to a loss of sample and poor chromatography.[8]
-
Low Sample Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD). Consider concentrating the sample or increasing the injection volume, being careful not to overload the column.
-
Problem: Ghost Peaks Appear in the Chromatogram
-
Possible Causes & Solutions:
-
Sample Carryover: Residue from a previous, more concentrated sample may be eluting in the current run. Incorporate a high-organic wash step at the end of your gradient program and ensure the injector needle and port are adequately cleaned between injections.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer can appear as peaks. Prepare a fresh mobile phase using high-purity solvents.
-
Experimental Protocols & Data
Detailed Experimental Protocol: A Starting Point
This protocol provides a robust starting method for the analysis of this compound.
-
Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and PDA detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: HPLC-grade Water
-
Solvent B: HPLC-grade Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-4 min: Linear gradient from 50% to 60% B
-
4.01-5 min: 100% B (Column Wash)
-
5.01-10 min: 50% B (Re-equilibration)
-
This is a rapid gradient adapted from a similar analysis and should be optimized for this compound.[3]
-
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: PDA detection at 210 nm for quantification and scanning from 200-400 nm for peak purity analysis.
-
Injection Volume: 5 µL.[3]
-
Standard Preparation: Prepare a stock solution of this compound standard in acetonitrile. Create a series of dilutions for the calibration curve.
-
Sample Preparation: Extract the sample material using sonication with a suitable solvent, centrifuge, and filter the supernatant through a 0.2 µm membrane filter.[5][7]
Data Tables for Method Optimization
Table 1: HPLC Parameter Optimization Strategy
| Parameter | Variation | Expected Effect on Analysis |
| Column Chemistry | C18 vs. C30 | A C30 column may provide enhanced resolution for structurally similar diterpenoids.[5] |
| Mobile Phase | Acetonitrile vs. Methanol | Acetonitrile typically offers lower viscosity and better UV transparency at low wavelengths. |
| Gradient Slope | Shallow vs. Steep | A shallower gradient increases run time but generally improves the resolution of closely eluting peaks. |
| Column Temperature | 20°C to 35°C | Increasing temperature reduces solvent viscosity and analysis time but may decrease resolution.[4] |
| Flow Rate | 0.5 mL/min to 1.5 mL/min | Lower flow rates can improve separation efficiency but will increase the total analysis time.[6] |
Table 2: Typical Method Validation Results for Terpenoid Analysis
| Validation Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [4] |
| Precision (RSD %) | < 2% | [9] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL (UV) | [4] |
| Limit of Quantitation (LOQ) | 0.24–1.78 µg/mL (UV) | [4] |
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mitrask.com [mitrask.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 7. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Resolving co-eluting peaks in Cinnzeylanol chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Cinnzeylanol, a compound isolated from Cinnamomum zeylanicum. Given the complex phytochemical matrix of cinnamon extracts, co-elution of this compound with other structurally similar compounds is a common challenge. This guide offers systematic approaches to identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis challenging?
A1: this compound is a bioactive compound isolated from the bark of Cinnamomum zeylanicum. Its chromatographic analysis is challenging due to the presence of a multitude of other secondary metabolites in cinnamon extracts, such as phenolic acids, tannins, flavonoids, and lignans. These compounds can have similar polarities and retention times to this compound, leading to co-eluting peaks and inaccurate quantification.
Q2: I am observing a broad or shouldered peak where I expect to see this compound. What is the likely cause?
A2: A broad or shouldered peak is a strong indicator of co-elution, where two or more compounds are not fully separated by the chromatographic system. In the context of this compound analysis, potential co-eluents include its isomers or other related diterpenoids present in the cinnamon extract.
Q3: How can I confirm that a distorted peak is due to co-elution?
A3: If your system is equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS), you can perform peak purity analysis. For a DAD, a non-homogenous UV-Vis spectrum across the peak suggests the presence of multiple components. With an MS detector, inconsistent mass spectra across the peak indicate co-elution. If these detectors are unavailable, systematic optimization of the chromatographic method, as outlined in the troubleshooting guides below, can help resolve the individual components and confirm co-elution.
Q4: What are the most critical parameters to adjust to resolve co-eluting peaks in this compound analysis?
A4: The most impactful parameters to adjust are the mobile phase composition (both the organic solvent and the aqueous phase pH), the stationary phase chemistry, and the column temperature. Fine-tuning these parameters can alter the selectivity of the separation, leading to the resolution of co-eluting peaks.
Troubleshooting Guides
Guide 1: Mobile Phase Optimization for Resolving Co-eluting Peaks
This guide provides a step-by-step protocol for optimizing the mobile phase to improve the resolution of this compound from co-eluting compounds.
Experimental Protocol:
-
Baseline Analysis: Perform an initial analysis using your current HPLC/UPLC method to establish a baseline chromatogram showing the co-elution.
-
Modify Organic Solvent Strength:
-
Decrease Organic Solvent Percentage: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase by 2-5%. This will generally increase retention times and may improve the separation of closely eluting peaks.
-
Increase Organic Solvent Percentage: If the peaks are highly retained and broad, a slight increase in the organic solvent percentage might improve peak shape and resolution.
-
-
Change Organic Solvent Type: If modifying the solvent strength is insufficient, switch the organic solvent (e.g., from acetonitrile to methanol or vice versa). The different selectivities of these solvents can significantly alter the elution order and resolve co-eluting peaks.
-
Adjust Aqueous Phase pH: For ionizable compounds, the pH of the mobile phase is a critical parameter.
-
Prepare mobile phases with slightly different pH values (e.g., ± 0.2-0.5 pH units) using appropriate buffers.
-
Analyze the sample with each mobile phase and observe the effect on retention time and resolution.
-
-
Data Comparison: Compare the chromatograms from each run, focusing on the resolution (Rs) value between the this compound peak and the co-eluting peak(s). An Rs value of >1.5 is generally desired for baseline separation.
Logical Workflow for Mobile Phase Optimization
Technical Support Center: Cinnzeylanol Solubility for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinnzeylanol. The focus is on overcoming solubility challenges to ensure accurate and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a diterpenoid natural product isolated from the bark of Cinnamomum zeylanicum (cinnamon).[1] Like many complex natural products, its chemical structure lends it to poor aqueous solubility. For bioassays, which are typically conducted in aqueous media (e.g., cell culture medium, buffers), insolubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: I've observed a precipitate after adding my this compound stock solution to my aqueous assay medium. What should I do?
A2: This is a common issue when the final concentration of the organic co-solvent is insufficient to maintain this compound's solubility in the aqueous medium. Here are some troubleshooting steps:
-
Reduce the final concentration of this compound: Your target concentration may be above its solubility limit in the final assay medium.
-
Increase the co-solvent percentage: Ensure the final concentration of your co-solvent (e.g., DMSO) is at an acceptable level for your assay (typically ≤0.5% to avoid cellular toxicity), but high enough to maintain solubility.
-
Gentle warming and sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, be cautious of potential degradation of this compound with excessive heat.
Q3: My this compound powder won't dissolve in the primary organic solvent (e.g., DMSO). What are my options?
A3: If this compound is not dissolving even in a potent organic solvent, consider the following:
-
Try alternative solvents: Other water-miscible organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be tested.
-
Use a combination of solvents: A mixture of solvents, for instance, DMSO and ethanol, may enhance solubility.
-
Gentle heating and vortexing: Applying gentle heat while vortexing can aid dissolution.
-
Sonication: Using an ultrasonic bath can help break down aggregates and improve dissolution.
Q4: Are there methods to solubilize this compound for bioassays without using organic solvents?
A4: Yes, several methods can be employed to improve the aqueous solubility of this compound without relying on high concentrations of organic co-solvents:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate this compound, increasing its apparent water solubility. The concentration of the surfactant should be kept low to avoid cytotoxicity.
-
Lipid-based formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
Quantitative Solubility Data
The following table summarizes the known and estimated solubility of this compound in common solvents. It is important to note that experimentally determined solubility data for this compound is limited in publicly available literature. The provided data for DMSO is based on a formulation example from a commercial supplier and may not represent the maximum solubility. Researchers should consider this as a starting point and perform their own solubility assessments.
| Solvent | Chemical Formula | Estimated Solubility of this compound | Notes |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | ~40 mg/mL | Based on a formulation example from a commercial supplier (TargetMol). A stock solution of 2 mg in 50 µL DMSO is suggested.[2] |
| Ethanol | C₂H₅OH | Soluble | Precise quantitative data is not readily available, but it is expected to be soluble. |
| Methanol | CH₃OH | Soluble | Similar to ethanol, it is expected to be a suitable solvent. |
| Water | H₂O | Very Low/Insoluble | This compound is a hydrophobic molecule with poor aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | - | Very Low/Insoluble | Similar to water, direct dissolution in aqueous buffers is challenging. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., for a 40 mg/mL stock solution, add 50 µL of DMSO to 2 mg of this compound).[2]
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For bioassays, dilute the stock solution into the aqueous medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a this compound solution using an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a stock solution of HP-β-CD in deionized water or your chosen buffer (e.g., 10-40% w/v).
-
Add the this compound powder to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD may need to be optimized, but a starting point of 1:1 to 1:10 can be tested.
-
Stir the mixture vigorously at room temperature for 24-48 hours. A magnetic stirrer is recommended.
-
After stirring, visually inspect the solution for any undissolved particles.
-
If the solution is not clear, it can be centrifuged or filtered through a 0.22 µm sterile filter to remove any undissolved this compound.
-
The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).
-
Store the this compound-HP-β-CD complex solution at 4°C for short-term use or -20°C for longer-term storage.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
Based on studies of cinnamon extracts and its major bioactive component, cinnamaldehyde, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The following diagrams illustrate these potential mechanisms. It is important to note that while these pathways are implicated in the bioactivity of cinnamon, direct experimental evidence for this compound's effects on these specific pathways may be limited.
Caption: Experimental workflow for solubilizing this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated modulation of the PI3K/Akt signaling pathway by this compound.
References
Troubleshooting Cinnzeylanol instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Cinnzeylanol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, a sesquiterpenoid, and its primary active components, cinnamaldehyde and eugenol, can degrade over time in aqueous environments.[1] This degradation can lead to a decrease in the effective concentration of the active compound and the potential formation of byproducts with off-target effects, contributing to experimental variability.[2]
Q2: What are the common causes of this compound degradation in cell culture media?
A2: Several factors can contribute to the degradation of this compound in your cell culture setup:
-
pH: The pH of the culture medium can influence the rate of hydrolysis of susceptible chemical bonds within the this compound molecule.[2]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[2]
-
Light Exposure: this compound's components, particularly cinnamaldehyde, are sensitive to light and can undergo photodegradation.[3][4]
-
Oxidation: Cinnamaldehyde is susceptible to oxidation, especially when exposed to air, which can convert it to cinnamic acid.[4][5] Eugenol can also be oxidized, potentially forming cytotoxic metabolites.[6]
-
Reactive Components in Media: Components in the media, such as serum, can contain enzymes that may metabolize the compound. Reactive oxygen species present in the media can also lead to oxidation.[2]
-
Solubility Issues: this compound and its hydrophobic components like cinnamaldehyde have low solubility in aqueous solutions like cell culture media.[3][7] This can lead to precipitation over time, effectively reducing its bioavailable concentration.
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: To assess the stability of this compound, you can incubate it in the cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time indicates instability.[2]
Q4: What immediate steps can I take to minimize the instability of this compound?
A4: To mitigate potential degradation, consider the following immediate actions:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before use.[2]
-
Minimize Light Exposure: Protect the compound and your experimental setup from light by using amber vials and minimizing exposure to ambient light.[2]
-
Control Temperature: While cell culture requires 37°C, minimize the time the compound spends at this temperature before being added to the cells.[2]
-
Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free media for the duration of the experiment, this can help reduce potential enzymatic degradation.[2]
-
Optimize Solubilization: For the hydrophobic components of this compound, ensure complete dissolution in a suitable solvent like DMSO before diluting into the media. Add the stock solution to pre-warmed media while gently vortexing to aid dispersion and prevent precipitation.[7]
Troubleshooting Guides
Guide 1: Investigating the Cause of this compound Instability
This guide provides a systematic approach to identifying the primary factors contributing to the degradation of your compound.
dot
Caption: Workflow for investigating this compound instability.
| Condition | Observation | Potential Cause of Instability |
| Standard Culture | Significant decrease in this compound concentration over time. | Baseline instability under normal experimental conditions. |
| Light Protected | Less degradation compared to standard conditions. | Photosensitivity: this compound or its components are sensitive to light. |
| Lower Temperature | Less degradation compared to standard 37°C. | Thermal Lability: The compound is sensitive to heat. |
| Serum-Free Medium | Less degradation compared to serum-containing medium. | Enzymatic Degradation: Components in serum are metabolizing this compound. |
| Precipitate Observed | Visible particulate matter in the medium. | Poor Solubility: The concentration used exceeds the solubility limit in the aqueous medium. |
Guide 2: Mitigating this compound Instability
Based on the findings from the investigation, apply the following mitigation strategies.
dot
Caption: Decision tree for mitigating this compound instability.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Your specific cell culture medium (e.g., DMEM) with and without serum
-
Sterile, amber microcentrifuge tubes or 96-well plates
-
Cell culture incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired experimental concentration. Prepare separate solutions for media with and without serum.
-
Incubation: Aliquot the working solutions into sterile, amber tubes or wells. Place them in the cell culture incubator under the same conditions as your experiments (37°C, 5% CO2).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in cell culture medium.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM)
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
96-well collection plates
-
Plate shaker
-
Spectrophotometer or HPLC/LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Prepare a serial dilution of this compound in DMSO.
-
Add to Medium: Add a small volume of each stock solution to your cell culture medium in the wells of a 96-well plate.
-
Incubation and Shaking: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours) with gentle shaking to allow for equilibration.
-
Filtration: Transfer the solutions to a 96-well filter plate placed on top of a collection plate and centrifuge to separate any precipitate.
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC/LC-MS/MS for higher sensitivity and specificity).
-
Determine Solubility Limit: The highest concentration at which no precipitate is observed is the kinetic solubility.
Signaling Pathway
This compound is derived from Cinnamomum zeylanicum, and extracts from this plant, rich in cinnamaldehyde, have been shown to impact the PI3K/Akt/mTOR signaling pathway.[8][9][10] This pathway is crucial for regulating cell proliferation, survival, and metabolism. Instability of this compound could lead to an underestimation of its effects on this pathway.
dot
Caption: this compound's potential inhibitory effect on the PI3K/Akt/mTOR pathway.
References
- 1. This compound | 62394-04-1 | MCA39404 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 5. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10820C [pubs.rsc.org]
- 6. Peroxidase-catalyzed oxidation of eugenol: formation of a cytotoxic metabolite(s) [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]
Minimizing matrix effects in Cinnzeylanol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of Cinnzeylanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound in biological matrices.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Response / Poor Sensitivity | 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer's ion source. 2. Poor Extraction Recovery: The chosen sample preparation method is not efficiently extracting this compound from the matrix. 3. Suboptimal MS/MS Parameters: The mass spectrometer settings are not optimized for this compound. | 1. Improve Sample Cleanup: Switch to a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[1][2] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix components. 3. Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. 4. Optimize Extraction: Evaluate different SPE sorbents or LLE solvents to improve recovery. Refer to the Experimental Protocols section for detailed methods. 5. Optimize MS/MS: Perform tuning of this compound to determine the optimal precursor and product ions, as well as collision energy. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variability in manual extraction steps between samples. 2. Matrix Effects: The degree of ion suppression or enhancement varies between different samples or calibration standards.[3] 3. Lack of an Appropriate Internal Standard (IS): No internal standard or an unsuitable one is being used. | 1. Automate Sample Preparation: If possible, use automated liquid handlers for more consistent sample processing. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. If a SIL-IS for this compound is unavailable, use a structural analog. 3. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[3] |
| Peak Tailing or Asymmetric Peak Shape | 1. Column Overload: Injecting too much sample onto the analytical column. 2. Secondary Interactions: Interaction of this compound with active sites on the column or contaminants. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for this compound. | 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 3. Optimize Mobile Phase: Adjust the mobile phase pH or organic solvent composition. For neutral compounds like this compound, a mobile phase of acetonitrile or methanol with a small amount of formic acid in water is a good starting point.[4][5] |
| Unexpected Peaks in Chromatogram | 1. Matrix Interference: Co-eluting endogenous or exogenous compounds from the biological matrix. 2. Metabolites: Presence of this compound metabolites. 3. Contamination: Contamination from sample collection tubes, solvents, or the LC-MS system. | 1. Improve Sample Cleanup: Use a more selective sample preparation method (e.g., SPE). 2. Enhance Chromatographic Resolution: Modify the LC gradient to separate the interfering peaks from this compound. 3. Blank Injections: Run blank matrix and solvent injections to identify the source of contamination. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[3] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of this compound quantification.[3]
Q2: How can I detect the presence of matrix effects in my assay?
A2: A common method to qualitatively assess matrix effects is the post-column infusion technique. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The optimal technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but often provides the least clean extracts, making it more susceptible to matrix effects.[1][2]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent.[2]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for analyte concentration, making it highly effective at minimizing matrix effects.[1][2]
Q4: What type of internal standard should I use for this compound quantification?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). SIL-IS has nearly identical chemical and physical properties to the analyte and co-elutes, providing the best correction for matrix effects and variability during sample processing.[6] If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic retention time can be used. For a diterpenoid like this compound, other diterpenoids or compounds with a similar polycyclic structure could be considered.
Q5: Can I use a matrix-matched calibration curve to correct for matrix effects?
A5: Yes, preparing your calibration standards in a blank matrix that is identical to your sample matrix can help compensate for consistent matrix effects.[3] This approach is particularly useful when a suitable internal standard is not available. However, it does not account for variability in matrix effects between different lots of the biological matrix.
Data Presentation
The following tables summarize expected recovery and matrix effect data for different sample preparation methods based on studies of structurally similar compounds (terpenoids) in plasma. This data is intended to be illustrative.
Table 1: Comparison of Extraction Recovery for Terpenoid Compounds in Plasma
| Extraction Method | Compound Type | Extraction Solvent/Sorbent | Average Recovery (%) | RSD (%) | Reference |
| Protein Precipitation | Monoterpene | Methanol | >85% | <10% | [7] |
| Liquid-Liquid Extraction | Fexofenadine | Diethylether:Dichloromethane | 52-95.4% | N/A | [2] |
| Solid-Phase Extraction | Peptides | Mixed-mode Anion Exchange (MAX) | >20% | N/A | [8] |
N/A: Not Available in the cited source.
Table 2: Comparison of Matrix Effects for Terpenoid Compounds in Plasma
| Extraction Method | Compound Type | Matrix Effect (%) | RSD (%) | Reference |
| Protein Precipitation | Peptides | High variability | N/A | [8][9] |
| Liquid-Liquid Extraction | General | Can be significant | N/A | N/A |
| Solid-Phase Extraction | Peptides | Generally lower than PPT | N/A | [8] |
Matrix Effect (%) is typically calculated as ((Peak Area in Matrix) / (Peak Area in Solvent)) * 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup, suitable for initial method development.
-
Sample Preparation:
-
Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to sample is crucial for efficient protein removal.
-
-
Precipitation:
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional):
-
If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot of the supernatant or reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT and is effective for non-polar analytes like this compound.
-
Sample Preparation:
-
To 200 µL of plasma/serum, add the internal standard.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure efficient partitioning of this compound into the organic phase.
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most thorough cleanup and is ideal for achieving low detection limits. A reverse-phase (e.g., C18) sorbent is suitable for a moderately non-polar compound like this compound.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate the sorbent. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Pre-treat the plasma/serum sample (e.g., 200 µL) by diluting it 1:1 with 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis issues.
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actapharmsci.com [actapharmsci.com]
- 3. Matrix Effects | Separation Science [sepscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans [mdpi.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Development and validation an LC-MS/MS method to quantify (+)-borneol in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cinnzeylanol purification challenges from complex plant extracts
Technical Support Center: Cinnzeylanol Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound from complex plant extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient Extraction: The solvent and method may not be optimal for this compound. 2. Degradation: this compound is susceptible to degradation under harsh conditions (e.g., high temperatures, extreme pH). 3. Co-elution with other compounds: Structurally similar compounds may be difficult to separate. | 1. Optimize Extraction: Experiment with different solvents (e.g., ethanol, methanol, acetone) and methods (e.g., Soxhlet, maceration). Superheated water extraction has shown promise for obtaining high-quality oils. 2. Control Conditions: Use moderate temperatures and maintain a neutral pH throughout the process. Consider using a stabilizer like ascorbic acid. 3. Refine Chromatography: Employ a multi-step chromatographic approach, potentially combining normal-phase and reverse-phase techniques. |
| Persistent Emulsions During Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: Plant extracts are rich in compounds that can stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation. | 1. "Salting Out": Add a saturated brine solution to the aqueous layer to increase its ionic strength and disrupt the emulsion. 2. Gentle Inversion: Gently invert the separatory funnel instead of vigorous shaking. 3. Centrifugation: If the volume is manageable, centrifugation can help break the emulsion. 4. Filtration: Pass the emulsion through glass wool or a phase separation filter. |
| Poor Separation in Column Chromatography | 1. Inappropriate Stationary/Mobile Phase: The chosen system may not have sufficient selectivity for this compound. 2. Column Overloading: Applying too much crude extract can lead to broad, overlapping peaks. 3. Improper Column Packing: Channels or cracks in the stationary phase can result in poor separation. | 1. Method Development: Test different solvent systems with varying polarities. Silica gel is a common stationary phase for purifying compounds like cinnamaldehyde from cinnamon. 2. Sample Load: As a rule of thumb, the sample load should be 1-5% of the stationary phase weight. 3. Proper Packing: Ensure the column is packed uniformly to avoid air bubbles and channels. |
| Compound Degradation on Silica Gel Column | Acidic Nature of Silica Gel: The slightly acidic surface of silica gel can cause degradation of acid-labile compounds. | 1. Neutralize Silica Gel: Wash the silica gel with a dilute solution of a non-polar organic base (e.g., triethylamine in the mobile phase) before packing the column. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic). |
| Difficulty in Achieving Final Purity | Presence of Isomers or Structurally Similar Compounds: These can be very challenging to separate using standard chromatographic techniques. | 1. High-Performance Liquid Chromatography (HPLC): Utilize a high-resolution HPLC column and optimize the mobile phase for better separation. 2. Preparative Thin-Layer Chromatography (pTLC): For small-scale purification, pTLC can provide excellent resolution. 3. Crystallization: If a reasonably pure sample is obtained, crystallization can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying this compound from Cinnamomum zeylanicum?
A1: The primary challenge is the complexity of the plant extract. Cinnamomum zeylanicum contains a vast array of structurally similar compounds, including cinnamaldehyde, eugenol, and various terpenes and terpenoids, which often co-elute with this compound during chromatography. This makes achieving high purity difficult without a multi-step purification strategy.
Q2: Can I use a single chromatographic step to purify this compound?
A2: It is highly unlikely that a single chromatographic step will be sufficient to obtain pure this compound from a crude plant extract. A typical workflow involves initial fractionation using column chromatography followed by a higher resolution technique like HPLC for final purification.
Q3: My this compound yield is consistently low. What can I do to improve it?
A3: To improve yield, focus on optimizing your extraction and purification conditions. Use the mildest possible extraction method to prevent degradation. Ensure that your chromatographic fractions are being collected and analyzed efficiently to avoid loss of the target compound. Every purification step will result in some loss, so aim to use the minimum number of steps necessary to achieve the desired purity.
Q4: I'm observing the formation of an unknown compound during purification. What could it be?
A4: This is likely a degradation product of this compound. The compound is sensitive to heat and pH extremes. Analyze the unknown compound using spectroscopic methods (e.g., MS, NMR) to identify its structure. This will provide clues as to the degradation mechanism and help you to modify your purification protocol to avoid it.
Q5: Is there a way to predict the best solvent system for column chromatography?
A5: Thin-Layer Chromatography (TLC) is an excellent tool for predicting the optimal solvent system for column chromatography. Experiment with different solvent mixtures on TLC plates to find a system that gives good separation of this compound from other components in the extract. The ideal solvent system will result in a retention factor (Rf) of around 0.2-0.4 for the target compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Cinnamomum zeylanicum Bark
-
Grinding: Grind dried Cinnamomum zeylanicum bark into a fine powder.
-
Maceration: Soak the powdered bark in ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography for Initial Fractionation
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be:
-
100% Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
...and so on, up to 100% Ethyl Acetate.
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).
-
Analysis: Analyze the collected fractions by TLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions containing the target compound and concentrate them using a rotary evaporator.
Data Presentation
Table 1: Comparison of Extraction Methods for Cinnamaldehyde from Cinnamon
| Extraction Method | Solvent | Cinnamaldehyde Concentration (mg/L) | Reference |
| Batch Studies | Optimized physico-chemical parameters | 44.6 | |
| Column Chromatography Purification | Methanol | 52.0 |
Note: This data is for cinnamaldehyde, a major component of cinnamon, and is presented to illustrate the potential for increased concentration through purification.
Visualizations
Technical Support Center: Strategies for Scaling Up Cinnzeylanol Isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Cinnzeylanol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and scale-up processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a diterpenoid that was first isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum)[1]. It, along with its related compound cinnzeylanine, has demonstrated insecticidal properties[1].
Q2: What are the initial steps for isolating this compound on a laboratory scale?
A2: The initial laboratory-scale isolation involves extracting powdered Ceylon cinnamon bark with a solvent mixture, followed by a series of liquid-liquid extractions and chromatographic separations to purify the compound[1].
Q3: What are the main challenges when scaling up this compound isolation?
A3: Scaling up presents several challenges, including maintaining extraction efficiency, managing large volumes of solvents, ensuring chromatographic resolution, and dealing with potential degradation of the target compound. Process development and optimization are crucial for an efficient scale-up[2][3].
Q4: Which extraction methods are suitable for large-scale production of cinnamon extracts?
A4: Several methods can be adapted for large-scale extraction. While traditional solvent extraction is common, modern techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can offer higher yields and shorter processing times[1][4]. Supercritical fluid extraction (SFE) is a green alternative that can yield solvent-free extracts[5].
Q5: How can I optimize the yield of the initial extract from cinnamon bark?
A5: Optimizing parameters such as the solvent-to-solid ratio, extraction time, and temperature is critical. For instance, in some solvent extractions of cinnamon, a solid-to-liquid ratio of 1:10 to 1:20 (w/v) has been used[6]. For MAE, optimal conditions might involve specific microwave power and time, such as 700W for 25 minutes[1].
Data Presentation: Comparison of Extraction Methods for Cinnamomum Species
The following tables summarize quantitative data from various studies on the extraction of essential oils and other compounds from Cinnamomum species. While not specific to this compound, this data provides a valuable reference for selecting and optimizing the initial extraction step.
Table 1: Yields from Different Extraction Methods
| Extraction Method | Plant Material | Solvent | Key Parameters | Yield (%) | Reference |
| Solvent Extraction | C. burmannii bark | Ethanol (96%) | Maceration | 20.86 | [7] |
| C. zeylanicum leaves | Methanol | Ultrasonic-assisted, 40°C, 45 min | 27.49 | [4] | |
| Microwave-Assisted Extraction (MAE) | C. burmannii bark | Ethanol | 300W, 30 min, 1:6 solid-to-solvent ratio | 5.6 | [8] |
| Cinnamon | Water | 700W, 25 min, 30g solid in 250mL water | 4.17 | [1] | |
| Steam Distillation | C. zeylanicum bark | Water | Not specified | ~90% cinnamaldehyde in oil | [2] |
| Soxhlet Extraction | C. zeylanicum bark | Not specified | Not specified | 62-73% cinnamaldehyde in oil | [2] |
| Ultrasound-Enhanced Subcritical Water Extraction | Cinnamon bark | Water | 145W, 140°C, 25 min, 5 MPa | 1.78 | [9] |
Table 2: Optimized Parameters for Cinnamon Bark Extraction
| Method | Parameter | Optimal Value | Reference |
| Solvent Extraction | Solid-to-Liquid Ratio (w/v) | 1:4 - 1:10 | [6] |
| Temperature | 35-55°C | [6] | |
| Time | 60-120 min | [6] | |
| Microwave-Assisted Extraction (MAE) | Microwave Power | 700 W | [1] |
| Extraction Time | 25 min | [1] | |
| Water Volume for 30g solid | 250 mL | [1] |
Experimental Protocols
Lab-Scale Isolation of this compound
This protocol is adapted from the original literature describing the isolation of this compound[1].
-
Extraction:
-
Powdered Ceylon cinnamon bark is extracted with 80% aqueous acetone.
-
The extract is concentrated to an aqueous solution.
-
-
Acidification and Liquid-Liquid Extraction:
-
The concentrated extract is acidified to pH 2.
-
It is then washed with benzene to remove nonpolar compounds.
-
The aqueous layer is subsequently extracted with ethyl acetate.
-
-
Purification:
-
The ethyl acetate layer is washed with a saturated sodium bicarbonate solution and then evaporated.
-
The resulting residual oil is subjected to silicic acid column chromatography using a benzene-ethyl acetate mixture as the eluent.
-
Further purification can be achieved through preparative thin-layer chromatography (TLC) on silicic acid using an ethyl acetate-benzene (3:1) solvent system.
-
Scaled-Up Extraction and Initial Purification Workflow
This proposed workflow integrates principles of large-scale natural product isolation.
Caption: Workflow for scaled-up this compound isolation.
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient grinding of cinnamon bark. | Ensure the bark is coarsely powdered to increase the surface area for extraction. |
| Suboptimal solvent-to-solid ratio. | Increase the solvent volume to ensure complete wetting and extraction of the plant material. Refer to Table 2 for suggested ratios. |
| Insufficient extraction time or temperature. | Optimize extraction time and temperature according to the chosen method. For solvent extraction, consider increasing the duration or using gentle heating[6]. |
| Degradation of this compound. | Avoid excessively high temperatures, especially for prolonged periods. |
Issue 2: Poor Separation in Large-Scale Chromatography
| Possible Cause | Troubleshooting Step |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general guideline is to load 1-10% of the column's adsorbent weight. |
| Inappropriate solvent system. | Develop and optimize the solvent system using analytical TLC before scaling up. Aim for a significant difference in the retention factor (Rf) between this compound and major impurities. |
| Poorly packed column. | Ensure the column is packed uniformly to avoid channeling. For large columns, slurry packing is often preferred. |
| Sample dissolved in a solvent that is too strong. | Dissolve the sample in the weakest possible solvent in which it is soluble to ensure it binds to the top of the column in a narrow band[10]. |
Issue 3: Co-elution of Impurities with this compound
| Possible Cause | Troubleshooting Step |
| Similar polarity of this compound and impurities. | Employ orthogonal chromatographic techniques. If normal-phase chromatography was used initially, try reversed-phase chromatography for the next purification step. |
| Presence of isomeric compounds. | High-resolution preparative HPLC may be necessary to separate isomers. Consider using different stationary phases or solvent systems. |
| Insufficient resolution of the chromatographic system. | Use a column with a smaller particle size or a longer column length to increase the number of theoretical plates and improve resolution. |
Potential Signaling Pathway Involvement
While the specific signaling pathways affected by this compound are not yet fully elucidated, other bioactive compounds from Cinnamomum zeylanicum, such as cinnamaldehyde, have been shown to modulate key cellular pathways involved in inflammation and cell proliferation. It is plausible that this compound may exert its biological effects through similar mechanisms.
Caption: Potential signaling pathways modulated by this compound.
Disclaimer: The signaling pathway diagram is conceptual and based on the known biological activities of other compounds found in Cinnamomum zeylanicum, such as cinnamaldehyde, which has been shown to affect the PI3K/Akt/mTOR and NF-κB pathways[11]. Further research is required to determine the specific molecular targets of this compound.
References
- 1. longdom.org [longdom.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. CN103865653A - Extraction method of cinnamon bark extract - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]
Validation & Comparative
Cinnzeylanol vs. Cinnzeylanine: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of Cinnzeylanol and Cinnzeylanine, two diterpenoids isolated from the bark of Cinnamonum zeylanicum Nees. The primary documented bioactivity for both compounds is their insecticidal effect, particularly against the larvae of the silkworm, Bombyx mori L. This document summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides a visual representation of the experimental workflow.
Comparative Bioactivity Data
The insecticidal activities of this compound and Cinnzeylanine have been evaluated, revealing potent effects on the larval stage of Bombyx mori. Both compounds were found to be lethal and to inhibit larval ecdysis at similar concentrations when administered orally. A summary of these findings is presented below. The detailed quantitative data is reported in the publication "Chemistry and Biological Activities of Cinnzeylanine and this compound, New Insecticidal Substances from Cinnamonum zeylanicum Nees," from which this summary is derived.
| Bioactivity Parameter | This compound | Cinnzeylanine |
| Organism | Bombyx mori L. (Silkworm) | Bombyx mori L. (Silkworm) |
| Larval Stage | Fourth Instar | Fourth Instar |
| Administration | Oral (with artificial diet) | Oral (with artificial diet) |
| Lethal Dose | 16 ppm | 16 ppm |
| Ecdysis Inhibition | 2 - 4 ppm | 2 - 4 ppm |
Experimental Protocols
The evaluation of the insecticidal activity of this compound and Cinnzeylanine was conducted using a standardized bioassay with fourth instar larvae of the silkworm, Bombyx mori.
Insecticidal Bioassay Protocol
-
Test Animals: Fourth instar larvae of Bombyx mori L. were used for the experiments.
-
Compound Preparation: this compound and Cinnzeylanine were individually incorporated into an artificial diet at varying concentrations.
-
Administration: The artificial diet containing the test compounds was administered orally to the silkworm larvae. A control group was fed an artificial diet without the compounds.
-
Observation: The larvae were observed over a period of time for mortality and effects on development.
-
Data Collection: The number of dead larvae was recorded to determine the lethal dose. The inhibition of larval ecdysis (molting) was also noted at different concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the insecticidal bioassay of this compound and Cinnzeylanine.
While the primary reported bioactivity for this compound and Cinnzeylanine is insecticidal, further research may uncover other pharmacological effects. The structural similarities and differences between these two compounds warrant deeper investigation into their mechanisms of action and potential applications in pest management and beyond.
Validating the Insecticidal Activity of Cinnzeylanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal activity of Cinnzeylanol, a natural compound isolated from Cinnamonum zeylanicum, against other well-established insecticides. Due to the limited publicly available data on this compound, this document summarizes the existing information and draws comparisons with Azadirachtin, Pyrethrins, and Imidacloprid to offer a preliminary validation of its potential as an insecticidal agent.
Quantitative Performance Data
The insecticidal efficacy of a compound is typically quantified using the median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose required to kill 50% of a test population of insects. While extensive data is available for established insecticides, quantitative data for this compound is sparse.
Table 1: Comparative Insecticidal Activity (LC50/LD50 Values)
| Insecticide | Target Insect | Bioassay Method | LC50 / LD50 | Citation |
| This compound | Bombyx mori (Silkworm) | Dietary | 16 ppm (Lethal Dose) | [1][2] |
| Azadirachtin | Plutella xylostella (Diamondback Moth) | Choice Test (Larvae) | 0.37 µg/ml (72h) | [3] |
| Liriomyza sativae (Vegetable Leafminer) | Leaf Dip (Larvae) | 8.51 mg ai/l | [4] | |
| Schistocerca gregaria (Desert Locust) | Topical (Nymphs) | 3.4% (72h) | [5] | |
| Pyrethrins | Data not readily available in a comparable format | |||
| Imidacloprid | Bemisia tabaci (Whitefly) | Leaf Dip | Varies significantly by population and year | [6] |
| Aphis glycines (Soybean Aphid) | Leaf Dip (Nymphs) | 4.440 mg a.i./L | [7] | |
| Aphis craccivora (Cowpea Aphid) | Residual Film | 0.063 ppm (24h) | [8] |
Note: Direct comparison of LC50/LD50 values should be made with caution due to variations in bioassay methodologies, target insect species, and exposure times. The value for this compound is a lethal dose, not a standardized LC50 value.
Mechanisms of Action: A Comparative Overview
The efficacy of an insecticide is intrinsically linked to its mechanism of action—the specific biochemical or physiological process it disrupts within the insect.
This compound (Putative Mechanism)
The precise molecular target of this compound has not been definitively identified in the available literature. However, based on studies of other constituents of cinnamon oil, it is hypothesized to be a neurotoxin. Essential oils from cinnamon and their components, such as cinnamaldehyde, have been shown to interact with the insect's nervous system, potentially targeting neurotransmitter receptors like octopamine and GABA receptors.[9][10][11]
-
Octopamine Receptors: These receptors are involved in regulating various physiological processes in insects, including behavior, movement, and metabolism.[10] Disruption of octopamine signaling can lead to paralysis and death.
-
GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system.[12] Blockage of GABA receptors leads to hyperexcitation of the nervous system, convulsions, and death.
Alternative Insecticides: Established Mechanisms
-
Azadirachtin: This complex tetranortriterpenoid, derived from the neem tree (Azadirachta indica), acts primarily as an insect growth regulator.[1][13][14] It mimics the insect molting hormone ecdysone, disrupting the molting process and leading to developmental abnormalities and mortality.[14][15] It also acts as an antifeedant.[1][15]
-
Pyrethrins: These natural esters, extracted from chrysanthemum flowers, are potent neurotoxins.[16][17] They target voltage-gated sodium channels in nerve cell membranes, forcing them to remain open.[18] This leads to a constant state of nerve excitation, resulting in paralysis and rapid knockdown of the insect.
-
Imidacloprid: A synthetic neonicotinoid, Imidacloprid is an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[2] It binds to these receptors, causing persistent stimulation that leads to paralysis and death.[12]
Signaling Pathway Diagrams
The following diagrams illustrate the (putative) and established signaling pathways affected by this compound and the selected alternative insecticides.
References
- 1. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Muscarinic acetylcholine receptor activation synergizes the knockdown and toxicity of GABA‐gated chloride channel insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 13. Activation of octopaminergic receptors by essential oil constituents isolated from aromatic plants: possible mode of action against insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. entomoljournal.com [entomoljournal.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Cinnzeylanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Cinnzeylanol, a botanical extract derived from Cinnamomum zeylanicum. As this compound's primary bioactive constituents are cinnamaldehyde and eugenol, this guide focuses on the cross-validation of analytical techniques for these marker compounds. The following sections present comparative data on method performance, detailed experimental protocols, and a standardized workflow for analytical method validation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of this compound's active components in various matrices. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most frequently employed techniques. The following tables summarize the key performance parameters from various validated methods, offering a baseline for comparison.
Table 1: Performance Characteristics of HPLC Methods for Cinnamaldehyde Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Octadecylsilane (C-18) | Shim-pack GIST-HP C18 | Not Specified |
| Mobile Phase | Acetonitrile: 0.04% Acetic Acid (60:40) | Acetonitrile: Water | Methanol |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified |
| Wavelength | 280 nm | 320 nm | 254 nm |
| **Linearity (R²) ** | 0.9941 | >0.999 | Not Specified |
| LOD | 0.069 ppm | Not Specified | 1.11 µmol/L (for cinnamic acid) |
| LOQ | 0.23 ppm | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98.74% - 101.95% | Good | 95% - 125% (for cinnamic acid) |
| Precision (% RSD) | 0.92% - 2.68% | Good | 7.73% (for cinnamic acid) |
Table 2: Performance Characteristics of HPTLC Method for Cinnamaldehyde and Eugenol Quantification
| Parameter | Cinnamaldehyde | Eugenol |
| Linearity Range | 10–2000 ng/band | 10–2000 ng/band |
| Linearity (R²) | 0.9986 | 0.9991 |
| LOD | 3.56 ± 0.08 ng/band | 3.62 ± 0.09 ng/band |
| LOQ | 10.68 ± 0.24 ng/band | 10.86 ± 0.27 ng/band |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method implementation and validation. The following are representative protocols for HPLC and HPTLC analysis of this compound's marker compounds.
High-Performance Liquid Chromatography (HPLC) Method for Cinnamaldehyde
This method is suitable for the quantification of cinnamaldehyde in cinnamon extracts.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Octadecylsilane (C-18) column.
-
Mobile Phase: A mixture of acetonitrile and 0.04% acetic acid in water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 29°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 280 nm.
-
Standard Preparation: Prepare a stock solution of cinnamaldehyde standard in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Extract the cinnamon sample with a suitable solvent, filter the extract through a 0.45 µm filter, and inject it into the HPLC system.
High-Performance Thin-Layer Chromatography (HPTLC) Method for Cinnamaldehyde and Eugenol
This sustainable HPTLC technique allows for the simultaneous estimation of cinnamaldehyde and eugenol.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A suitable solvent system for the separation of cinnamaldehyde and eugenol.
-
Sample Application: Apply standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate under a suitable wavelength to quantify the separated bands of cinnamaldehyde and eugenol.
Visualizing the Cross-Validation Workflow
A systematic workflow is essential for the comprehensive cross-validation of analytical methods. The following diagram illustrates the key stages involved in this process.
Caption: Workflow for Analytical Method Cross-Validation.
Comparative Analysis of the Anti-inflammatory Effects of Cinnzeylanol and Cinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnzeylanol and cinnamaldehyde are two prominent bioactive compounds derived from the bark of Cinnamomum species. Both have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties. Understanding the nuanced differences in their mechanisms and efficacy is crucial for targeted therapeutic development. This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development endeavors.
Quantitative Comparison of Anti-inflammatory Effects
Experimental data from studies on lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) provides a basis for a quantitative comparison of the two compounds. The following table summarizes key inhibitory activities.
| Parameter Measured | This compound | Cinnamaldehyde | Key Findings |
| Inhibition of Nitric Oxide (NO) Production | More Potent | Less Potent | This compound demonstrates a stronger ability to inhibit the production of the pro-inflammatory mediator NO. |
| Inhibition of Prostaglandin E2 (PGE2) Production | More Potent | Less Potent | This compound more effectively suppresses the synthesis of PGE2, a key mediator of inflammation and pain. |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) | Effective Inhibition | Effective Inhibition | Both compounds significantly reduce the expression of key inflammatory cytokines, TNF-α and IL-6. |
| Modulation of NF-κB Signaling Pathway | Strong Inhibitor | Strong Inhibitor | Both compounds effectively inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[1][2] |
| Modulation of MAPK Signaling Pathway | Strong Inhibitor | Strong Inhibitor | Both compounds suppress the phosphorylation of key proteins in the MAPK signaling cascade (p38, ERK, JNK).[2][3] |
Detailed Experimental Protocols
The data presented is typically derived from a series of standardized in vitro experiments. The methodologies below are fundamental to assessing the anti-inflammatory potential of compounds like this compound and cinnamaldehyde.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
Supplements: The medium is supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Macrophages are pre-treated with varying concentrations of this compound or cinnamaldehyde for 1-2 hours. Following pre-treatment, inflammation is induced by stimulating the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of supernatant from each treatment group.
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate the mixture for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling (e.g., p-p38, p-IκBα, iNOS, COX-2).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins (e.g., anti-p-p38).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualization of Mechanisms and Workflows
Signaling Pathway Inhibition
The anti-inflammatory effects of this compound and cinnamaldehyde are primarily mediated through the inhibition of the NF-κB and MAPK signaling cascades, which are activated by inflammatory stimuli like LPS.
Caption: Inhibition of LPS-induced NF-κB and MAPK pathways by this compound and cinnamaldehyde.
General Experimental Workflow
The process of evaluating these compounds follows a structured workflow from cell preparation to multi-faceted data analysis.
Caption: Standard workflow for in vitro analysis of anti-inflammatory compound efficacy.
Comparative Discussion
Both this compound and cinnamaldehyde are effective anti-inflammatory agents that function by suppressing the master inflammatory signaling pathways, NF-κB and MAPK.[1][2][3] This leads to a downstream reduction in the synthesis and release of critical inflammatory mediators, including NO, PGE2, and cytokines like TNF-α and IL-6.
The primary distinction lies in their relative potency. The available in vitro evidence suggests that This compound is a more potent inhibitor of NO and PGE2 production compared to cinnamaldehyde. This suggests that this compound may achieve significant anti-inflammatory effects at lower concentrations, which could be advantageous in a therapeutic context, potentially minimizing off-target effects and improving the safety profile.
The inhibitory action of both compounds on the phosphorylation of MAPK pathway components (p38, ERK, JNK) and the degradation of IκBα in the NF-κB pathway confirms that their mechanism of action is upstream of the inflammatory gene expression.[2][3] By preventing the activation of these kinases, they effectively halt the signal transduction that leads to an inflammatory response.
Conclusion and Future Directions
For drug development professionals, this compound may represent a more promising lead compound due to its higher potency. However, further research is essential. Future studies should include:
-
Head-to-head in vivo studies in animal models of inflammatory diseases to confirm the superior efficacy and assess the pharmacokinetic and safety profiles of this compound versus cinnamaldehyde.
-
Structure-activity relationship (SAR) studies to identify the specific chemical moieties responsible for the enhanced activity of this compound, guiding the synthesis of even more potent analogues.
-
Comprehensive safety and toxicology assessments to ensure their suitability for clinical development.
References
Unveiling the Therapeutic Promise of Cinnzeylanol: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnzeylanol, a diterpenoid isolated from the bark of Cinnamomum zeylanicum, has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical in vivo studies on cinnamon extracts, rich in compounds like this compound, have demonstrated promising anti-inflammatory, neuroprotective, and anti-cancer properties. This guide provides a comprehensive in vivo validation overview of the therapeutic potential of cinnamon and its constituents, with a focus on this compound. It offers a comparative analysis against established therapeutic agents, detailed experimental protocols for key in vivo assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development endeavors.
While extensive in vivo data for isolated this compound is still emerging, this guide synthesizes the available quantitative data from studies on cinnamon extracts and oils to provide a valuable benchmark for its potential efficacy and safety.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and safety data for cinnamon extracts and oils in various animal models. This data serves as a preliminary indicator of the potential therapeutic window and efficacy of this compound.
Table 1: In Vivo Anti-inflammatory Efficacy of Cinnamon Oil
| Model | Species | Treatment | Dosage | Efficacy | Comparator | Comparator Efficacy | Reference |
| Carrageenan-induced Paw Edema | Rat | Cinnamon Oil (oral) | 50 mg/kg | - | Indomethacin (10 mg/kg) | 42.99% inhibition | [1][2][3] |
| 100 mg/kg | - | ||||||
| 200 mg/kg | 30.58% inhibition |
Table 2: In Vivo Anti-cancer Efficacy of Cinnamon Bark Powder
| Model | Species | Treatment | Dosage | Efficacy | Reference |
| Syngeneic 4T1 Mouse Model of Breast Cancer | Mouse | C. zeylanicum bark powder (in diet) | 1% (w/w) | 44% decrease in tumor volume | [4][5] |
Table 3: Acute Toxicity Profile of Aqueous Cinnamon Extract
| Species | Administration Route | LD50 | Reference |
| Mouse | Oral | > 5000 mg/kg | [6] |
Signaling Pathways and Mechanisms of Action
In vivo and in vitro studies on cinnamon extracts and their bioactive components, including cinnamaldehyde, suggest modulation of key signaling pathways involved in inflammation, cell proliferation, and survival.
Caption: this compound's potential mechanism of action.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and facilitate comparative studies.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This model is a widely used and reliable method for screening acute anti-inflammatory activity.
Caption: Experimental workflow for the paw edema assay.
Procedure:
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted overnight with free access to water.
-
Treatment: Animals are divided into groups and orally administered with this compound, a vehicle control (e.g., 0.5% carboxymethyl cellulose), or a positive control like Indomethacin (10 mg/kg).
-
Induction of Edema: One hour after treatment, 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is utilized to assess the neuroprotective and anti-neuroinflammatory potential of test compounds.
Caption: Workflow for the neuroinflammation model.
Procedure:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: Mice are housed in a controlled environment for at least one week.
-
Treatment: this compound or a comparator (e.g., resveratrol) is administered (e.g., intraperitoneally or orally) for a specific duration before LPS challenge.
-
Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 1 mg/kg body weight) is administered.
-
Behavioral Assessment: Cognitive and memory functions are assessed using behavioral tests like the Morris water maze or Y-maze at 24-72 hours post-LPS injection.
-
Biochemical and Molecular Analysis: Following behavioral tests, animals are euthanized, and brain tissues (hippocampus and cortex) are collected for the analysis of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA and for the assessment of signaling pathway modulation (e.g., NF-κB, MAPKs) via Western blotting.
Comparative Analysis and Discussion
The available in vivo data, primarily from cinnamon extracts and oils, suggests that this compound holds significant therapeutic potential. In the carrageenan-induced paw edema model, cinnamon oil exhibited a dose-dependent anti-inflammatory effect, with the highest dose (200 mg/kg) achieving a 30.58% reduction in inflammation[1][2][3]. While this is less potent than the standard NSAID indomethacin (42.99% at 10 mg/kg), the natural origin and potentially better safety profile of this compound warrant further investigation[1][2][3]. The high LD50 value of over 5000 mg/kg for aqueous cinnamon extract in mice suggests a wide therapeutic window[6].
In the context of cancer, dietary administration of cinnamon bark powder led to a significant 44% reduction in tumor volume in a mouse breast cancer model[4][5]. This anti-proliferative effect is likely mediated through the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis.
For neuroprotection, while direct quantitative in vivo data for this compound is scarce, studies on cinnamon extracts and cinnamaldehyde point towards the modulation of MAPK and NF-κB pathways, which are crucial in neuroinflammatory processes.
Conclusion and Future Directions
The in vivo evidence for cinnamon extracts and their components strongly supports the therapeutic potential of this compound in inflammatory diseases, cancer, and neurodegenerative disorders. The compound's ability to modulate multiple key signaling pathways underscores its promise as a multi-target therapeutic agent.
However, to fully validate its therapeutic potential and establish a clear clinical development path, further research is imperative. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of isolated this compound and to establish a clear dose-response relationship in relevant in vivo models.
-
Direct Comparative In Vivo Studies: Head-to-head studies comparing the efficacy and safety of purified this compound against standard-of-care drugs are crucial.
-
Chronic Toxicity Studies: Long-term toxicity studies are necessary to assess the safety of this compound for chronic conditions.
-
Elucidation of Specific Molecular Targets: Identifying the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action.
This guide provides a foundational framework for researchers and drug development professionals to build upon. The promising preclinical data, coupled with a favorable safety profile, positions this compound as a compelling candidate for further investigation and potential translation into novel therapeutics.
References
Cinnzeylanol's efficacy compared to standard reference compounds
A comprehensive review of the available scientific literature reveals a significant scarcity of data on the specific pharmacological activities of Cinnzeylanol. This naturally occurring diterpenoid, isolated from the bark of Cinnamomum zeylanicum, remains largely uncharacterized in terms of its efficacy compared to standard reference compounds in key therapeutic areas such as inflammation, oxidative stress, and enzyme inhibition.
While extensive research has been conducted on the bioactivities of cinnamon extracts and their major volatile constituents like cinnamaldehyde, this compound, a non-volatile component, has received minimal attention. This guide synthesizes the limited available information on this compound and provides a comparative context using data from studies on cinnamon extracts and their more abundant components.
Insecticidal Activity of this compound
The most definitive biological activity reported for this compound is its insecticidal effect. A foundational study by Isogai et al. (1977) detailed the isolation of this compound and its structural analogue, Cinnzeylanine, from Ceylon cinnamon. Their research demonstrated the potent effects of these compounds on the larvae of the silkworm, Bombyx mori.[1][2][3]
Table 1: Insecticidal Activity of this compound against Bombyx mori Larvae
| Compound | Activity | Concentration (ppm) |
| This compound | Lethal Dose | 16 |
| Inhibition of Larval Ecdysis | 2 - 4 | |
| Cinnzeylanine | Lethal Dose | 16 |
| Inhibition of Larval Ecdysis | 2 - 4 |
Data sourced from Isogai et al. (1977).[1][2][3]
Notably, the study did not include a comparison with a standard reference insecticide, which limits a direct assessment of its relative potency.
Comparative Efficacy of Cinnamomum zeylanicum Extracts and Major Constituents
To provide a broader context for the potential bioactivities of compounds derived from Cinnamomum zeylanicum, this section summarizes the efficacy of its extracts and major components against standard reference compounds in various assays. It is crucial to reiterate that the following data does not pertain to this compound itself but offers a comparative perspective on other constituents from the same natural source.
Anti-inflammatory Activity
Cinnamon extracts and their primary active ingredient, cinnamaldehyde, have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity of Cinnamon Constituents vs. Standard Reference Compound
| Test Substance | Assay | Cell Line | IC50 Value | Standard Reference | IC50 Value |
| E-cinnamaldehyde | NO Production | RAW 264.7 | 55 ± 9 µM | Dexamethasone | ~34.60 µg/mL |
| o-methoxycinnamaldehyde | NO Production | RAW 264.7 | 35 ± 9 µM | Dexamethasone | ~34.60 µg/mL |
| E-cinnamaldehyde | TNF-α Production | RAW 264.7 | 63 ± 9 µM | - | - |
| o-methoxycinnamaldehyde | TNF-α Production | J774A.1 | 78 ± 16 µM | - | - |
IC50 values for cinnamon constituents are from a study on RAW 264.7 and J774A.1 macrophages. The IC50 for Dexamethasone is provided as a general reference from a separate study on RAW 264.7 cells.
Antioxidant Activity
The antioxidant capacity of cinnamon is often attributed to its phenolic content. Various extracts have been evaluated using standard antioxidant assays, with ascorbic acid and Trolox being common reference compounds.
Table 3: Antioxidant Activity of Cinnamomum zeylanicum Extracts vs. Standard Reference Compound
| Test Substance | Assay | IC50 Value | Standard Reference | IC50 Value |
| Cinnamon Bark Essential Oil | DPPH Scavenging | 9.53 ± 0.2 mg/mL | Ascorbic Acid | ~8.4 - 24.34 µg/mL |
| Cinnamon Bark Essential Oil | ABTS Scavenging | 0.35 ± 0.01 mg/mL | Ascorbic Acid | - |
IC50 values for cinnamon essential oil and ascorbic acid are compiled from multiple sources and can vary based on the specific assay conditions.
Enzyme Inhibitory Activity
Extracts of Cinnamomum zeylanicum have been shown to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which is relevant for the management of postprandial hyperglycemia.
Table 4: Enzyme Inhibitory Activity of Cinnamomum zeylanicum Extract vs. Standard Reference Compound
| Test Substance | Enzyme | IC50 Value | Standard Reference | IC50 Value |
| C. zeylanicum extract | α-Glucosidase (yeast) | 5.83 µg/mL | Acarbose | ~36.89 µg/mL |
| C. zeylanicum extract | α-Glucosidase (rat intestinal) | 670 µg/mL | Acarbose | ~34.11 µg/mL |
Data sourced from a study evaluating a methanol extract of cinnamon bark.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the assays discussed.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at 550 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is determined from the dose-response curve.
Antioxidant Assay: DPPH Radical Scavenging Activity
-
Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.
Enzyme Inhibition Assay: α-Glucosidase Inhibition
-
Enzyme and Substrate: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction: The test compound at various concentrations is pre-incubated with the α-glucosidase solution.
-
Initiation: The reaction is initiated by adding the pNPG substrate.
-
Incubation and Termination: The reaction mixture is incubated at 37°C. The reaction is stopped by adding a solution of sodium carbonate.
-
Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Visualizations
To further elucidate the experimental processes and biological pathways, the following diagrams are provided.
References
Unraveling the Structure-Activity Relationship of Cinnzeylanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cinnzeylanol, a complex polyhydroxylated pentacyclic diterpene isolated from Cinnamomum zeylanicum, has garnered interest for its potential biological activities. Understanding the relationship between its intricate structure and biological function is paramount for the development of novel therapeutic agents. While specific structure-activity relationship (SAR) studies on a wide range of this compound derivatives are not extensively available in the current literature, valuable insights can be gleaned from SAR studies of other structurally related pentacyclic triterpenoids. This guide provides a comparative analysis based on analogous compounds to infer potential SAR for this compound derivatives, summarizes key experimental data, and details relevant experimental protocols.
This compound: An Overview of its Biological Potential
This compound has been primarily investigated for its insecticidal and antimicrobial properties.[1][2] It functions as an antimicrobial agent through mechanisms that include the disruption of microbial cell walls and the inhibition of protein and nucleic acid synthesis.[2] The complex, highly oxygenated structure of this compound presents multiple sites for potential modification, making it an interesting scaffold for medicinal chemistry exploration.
Drawing Parallels: SAR Insights from Pentacyclic Triterpenoids
Due to the limited direct SAR data on this compound derivatives, this guide leverages findings from studies on other pentacyclic triterpenoids, such as oleanolic acid and ursolic acid derivatives, to hypothesize key structural determinants of activity. These compounds share the rigid pentacyclic core and offer a basis for predicting how modifications to the this compound scaffold might influence its biological effects.
Table 1: Structure-Activity Relationship Insights from Analogous Pentacyclic Triterpenoids
| Structural Modification | Effect on Biological Activity | Reference Compound Class |
| Carboxyl group at C-28 | Essential for human carboxylesterase 1 (hCE1) inhibition. Esterification, amidation, or reduction of this group is detrimental to activity. | Oleanolic Acid, Ursolic Acid |
| Hydroxyl group at C-3 | Conversion to a 3-O-β-carboxypropionyl group dramatically increases hCE1 inhibitory activity and selectivity. | Oleanolic Acid, Ursolic Acid |
| Hydroxyl group at C-24 | Beneficial for both 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1) inhibition. | Oleanane and Ursane Triterpenes |
| Carbonyl group at C-11 | In combination with a carboxylic acid at C-30, significantly increases 5-LOX inhibition. | Oleanane and Ursane Triterpenes |
| α-hydroxy group at C-2 | Markedly suppresses 5-LOX activity. | Oleanane and Ursane Triterpenes |
| Carboxylic acid group at C-23 | Markedly suppresses 5-LOX activity. | Oleanane and Ursane Triterpenes |
This table is a synthesis of findings from SAR studies on pentacyclic triterpenoids and is intended to guide the rational design of this compound derivatives.
Experimental Protocols: A Guide to Key Assays
The following provides a detailed methodology for a common in vitro assay used to evaluate the anti-inflammatory potential of compounds, which would be relevant for testing this compound derivatives.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include wells with the positive control and a vehicle control (solvent only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Scaffolds and Pathways
Diagram 1: The Core Structure of this compound and Potential Modification Sites
Diagram 2: A Hypothetical Inflammatory Signaling Pathway Potentially Modulated by this compound Derivatives
References
Unveiling the Potency of Cinnzeylanol: A Comparative Guide to its Biological Activity
For researchers and drug development professionals, understanding the concentration-dependent effects of bioactive compounds is paramount. This guide provides a comprehensive comparison of the biological activities of Cinnzeylanol, a key constituent of Cinnamomum zeylanicum, correlated with its concentration. We delve into its anti-inflammatory, anticancer, and neuroprotective properties, presenting supporting experimental data and detailed protocols to facilitate reproducible research.
Correlating Concentration with Biological Efficacy
The biological impact of this compound and its related compounds, primarily cinnamaldehyde, is intrinsically linked to its concentration. The following tables summarize the quantitative data from various studies, offering a clear comparison of its efficacy across different biological activities.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| E-cinnamaldehyde | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50: 55 ± 9 μM | Inhibition of NO production | [1] |
| o-methoxycinnamaldehyde | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50: 35 ± 9 μM | Inhibition of NO production | [1] |
| E-cinnamaldehyde | TNF-α Production | RAW 264.7 Macrophages | IC50: 63 ± 9 μM | Inhibition of TNF-α production | [1] |
| o-methoxycinnamaldehyde | TNF-α Production | J774A.1 Macrophages | IC50: 78 ± 16 μM | Inhibition of TNF-α production | [1] |
| Cinnamon Bark Essential Oil (CBEO) | Various inflammatory biomarkers | Human Dermal Fibroblasts | Not specified | Significant inhibition of VCAM-1, ICAM-1, MCP-1, etc. | [2][3] |
Table 2: Anticancer Activity
| Compound/Extract | Assay | Cell Line | Concentration | Effect | Reference |
| Cinnamomum zeylanicum Decoction | Cytotoxicity | K-562 (Leukemia) | IC50 similar to Adriamycin | Inhibition of cell proliferation by >50% | [4][5] |
| Cinnamaldehyde (CIN) | Clonogenic Assay | SCC-9 (Oral Cancer) | 80 µM | Inhibited colony growth from 100% to 7.27% at 48h | [6] |
| Cinnamomum zeylanicum Extract (CZE) | Clonogenic Assay | SCC-9 (Oral Cancer) | 200 µg/ml | Inhibited colony growth from 100% to 24% at 48h | [6] |
| Cinnamaldehyde (CIN) | Apoptosis Assay (Annexin-V/PI) | SCC-9 (Oral Cancer) | Dose-dependent | Induced early (from 5.0% to 90.5%) and late (6.2% to 39.7%) phase apoptosis | [7] |
| Cinnamomum zeylanicum Essential Oil | Antiproliferative | AT-MSCs | IC50: 83.51 mg·mL⁻¹ | Dose-dependent growth inhibition | [8] |
| Cinnamon Essential Oil (CEO) | Cytotoxicity | 4T1, MDA-MB-468, HCT116, CT26 | 0.78 to 100 µg | Dose-dependent reduction in cell viability | [9] |
Table 3: Antimicrobial Activity
| Compound/Extract | Assay | Microorganism | Concentration | Effect | Reference |
| Cinnamon Essential Oil (CEO) | Disk/Agar Well Diffusion | Bacillus cereus | High | 30 mm inhibition zone | [10] |
| Cinnamon Essential Oil (CEO) | MIC | Candida species | 0.012% | Minimum Inhibitory Concentration | [10] |
| Cinnamon Essential Oil (CIEO) | Antibacterial Zone | Candida albicans | 40 mg/mL | 36.77 ± 0.55 mm inhibition zone | [11] |
| Cinnamaldehyde (CID) | Antibacterial Zone | Candida albicans | 40 mg/mL | 37.90 ± 0.44 mm inhibition zone | [11] |
| Cinnamomum zeylanicum Essential Oil | MIC/MBC | Listeria innocua, Staphylococcus aureus, Bacillus cereus | Not specified | Strong antibacterial effect | [8] |
Signaling Pathways Modulated by this compound and Related Compounds
This compound and its analogues exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate these interactions.
Caption: this compound's anti-inflammatory action via NF-κB pathway inhibition.
Caption: this compound's anticancer effect through PI3K/Akt/mTOR pathway inhibition.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound or the compound of interest for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Nitric Oxide (NO) Assay (Griess Test)
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Conclusion
The available data strongly suggest that this compound and its related compounds, particularly cinnamaldehyde, possess significant, concentration-dependent biological activities. The anti-inflammatory, anticancer, and antimicrobial effects are well-documented, with clear evidence of their ability to modulate critical signaling pathways. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of these natural compounds. Further investigations, including in vivo studies and clinical trials, are warranted to fully elucidate their efficacy and safety for therapeutic applications.
References
- 1. Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts – identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiinflammatory Activity of Cinnamon (Cinnamomum zeylanicum) Bark Essential Oil in a Human Skin Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. office2.jmbfs.org [office2.jmbfs.org]
- 6. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]
- 7. Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Composition and Antioxidant, Antimicrobial, and Antiproliferative Activities of Cinnamomum zeylanicum Bark Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Phytochemical Analysis and Evaluation of Antioxidant, Antimicrobial, Cytotoxic, and Immunomodulatory Activities of Commercial Cinnamon Bark Essential Oil (Cinnamomum zeylanicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Properties of Cinnamomum zeylanicum Essential Oil: Phytochemical Component, Antioxidant and Antimicrobial Activities | Semantic Scholar [semanticscholar.org]
- 11. Antibacterial activity of cinnamon essential oil and its main component of cinnamaldehyde and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cinnzeylanol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cinnzeylanol, a botanical extract derived from the bark and leaves of the cinnamon tree, Cinnamomum zeylanicum, requires careful disposal due to its chemical properties and associated hazards.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Understanding the Hazard Profile of this compound
This compound's primary active components are cinnamaldehyde and eugenol, which classify it as a hazardous substance.[1] Safety Data Sheets (SDS) for closely related cinnamon leaf oil highlight several risks, including:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2]
-
Allergic Skin Reactions: May cause an allergic skin reaction.[2][3]
-
Suspected Genetic Defects and Carcinogenicity: It is suspected of causing genetic defects and may cause cancer.[3]
-
Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects.[2][3]
Given these hazards, this compound waste must not be disposed of down the drain or in regular trash.
Quantitative Data Summary
For clarity and easy comparison, the key properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₂₀H₃₂O₇ |
| Molecular Weight | 384.5 g/mol |
| Melting Point | 186.2 °C |
| Boiling Point | 575.79 °C |
Source: Biosynth[1]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory environment.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure this compound, solutions, and contaminated labware (e.g., gloves, pipette tips, containers).
-
Segregate this compound waste from other laboratory waste to prevent accidental mixing with incompatible chemicals.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing and skin.
-
3. Waste Collection and Containment:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with aromatic aldehydes and phenols.
-
Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.
-
-
Solid Waste:
-
Place all this compound-contaminated solid waste (e.g., absorbent materials from spills, contaminated gloves, and wipes) in a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container.[4]
-
-
Empty Containers:
-
Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
Deface the original label on the empty container before disposal in accordance with your institution's guidelines for chemically contaminated glassware or plastic.
-
4. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
The primary hazards (e.g., "Irritant," "Potential Carcinogen," "Marine Pollutant").
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
5. Storage of Hazardous Waste:
-
Store sealed this compound waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from drains and incompatible chemicals.
6. Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
The preferred method for the final disposal of organic compounds like this compound is high-temperature incineration at a licensed facility.[4][6]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow of the this compound waste management procedure.
Caption: this compound Disposal Workflow Diagram.
References
Personal protective equipment for handling Cinnzeylanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Cinnzeylanol. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a component of cinnamon leaf oil, is classified as a hazardous substance. It is known to cause skin and eye irritation, may lead to allergic skin reactions, and is suspected of causing genetic defects and cancer.[1][2][3] Ingestion and inhalation can also be harmful, potentially causing respiratory irritation.[2][3] Therefore, stringent adherence to PPE guidelines is mandatory.
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Task | Required Personal Protective Equipment (PPE) |
| Low Concentration / Small Scale | Preparation of dilute solutions (<1%), weighing small quantities (<1g) in a well-ventilated area. | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Moderate Concentration / Benchtop Procedures | Standard laboratory procedures with concentrations >1%, handling volumes up to 100mL. | - Chemical-resistant gloves (Neoprene or Butyl rubber)- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood |
| High Concentration / Large Scale | Handling pure this compound or large volumes (>100mL), potential for aerosol generation. | - Double gloving with chemical-resistant gloves (Neoprene or Butyl rubber)- Face shield and chemical splash goggles- Chemical-resistant apron over a laboratory coat- Respiratory protection may be required based on risk assessment |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
